9,9-Bis(6-bromohexyl)fluorene

Catalog No.
S3139900
CAS No.
269059-34-9
M.F
C25H32Br2
M. Wt
492.339
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Bis(6-bromohexyl)fluorene

CAS Number

269059-34-9

Product Name

9,9-Bis(6-bromohexyl)fluorene

IUPAC Name

9,9-bis(6-bromohexyl)fluorene

Molecular Formula

C25H32Br2

Molecular Weight

492.339

InChI

InChI=1S/C25H32Br2/c26-19-11-3-1-9-17-25(18-10-2-4-12-20-27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h5-8,13-16H,1-4,9-12,17-20H2

InChI Key

AOOFABZRPOCKKZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCCCBr)CCCCCCBr

solubility

not available

9,9-Bis(6-bromohexyl)fluorene solubility DMSO THF

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification

The table below summarizes the available identifiers for 9,9-Bis(6-bromohexyl)fluorene, which is a key intermediate in synthetic chemistry [1].

Property Description
CAS Number Information not found in search results
Molecular Formula C₂₅H₃₂Br₂ [2]
PubChem CID 46210665 [2]
Related Compound 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (CAS 570414-33-4) [3] [4] [5]

Proposed Experimental Protocol for Solubility Determination

In the absence of pre-existing data, you can determine the solubility through experimental methods. Here is a detailed protocol for determining solubility using the shake-flask method, which is a standard classical approach.

G Start Start: Prepare Saturated Solution Step1 1. Weigh excess solute (this compound) Start->Step1 Step2 2. Add solvent (DMSO or THF) to a sealed vial Step1->Step2 Step3 3. Agitate mixture in a constant temperature bath Step2->Step3 Step4 4. Allow solution to equilibrate for 24 hours Step3->Step4 Step5 5. Filter solution (use 0.45 μm PTFE syringe filter) Step4->Step5 Step6 6. Analyze supernatant (see Analytical Methods) Step5->Step6

Experimental workflow for solubility determination

Step 1: Saturation and Equilibration
  • Preparation: Weigh an amount of this compound that significantly exceeds its expected solubility into a glass vial with a secure lid (e.g., a 4 mL screw-thread vial).
  • Addition of Solvent: Add a known, precise volume (e.g., 2.0 mL) of the solvent (anhydrous DMSO or THF) to the vial.
  • Agitation and Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath. Agitate the mixture continuously for 24 hours at a constant temperature (e.g., 25°C) to ensure equilibrium between the dissolved and undissolved solute is reached.
Step 2: Sampling and Separation
  • Phase Separation: After the equilibration period, allow any undissolved material to settle. For a more precise separation, pass the mixture through a 0.45 μm PTFE (polytetrafluoroethylene) syringe filter. Ensure the first few drops of the filtrate are discarded to avoid adsorption effects on the filter membrane.
  • Important Consideration: Perform the filtration and subsequent handling steps quickly if the solvent is THF, as it is volatile and may evaporate, concentrating the solution.
Step 3: Quantitative Analysis

The concentration of the solute in the saturated filtrate can be determined using one of the following methods:

  • Gravimetric Analysis: Evaporate a known, precise volume of the filtered solution to dryness under an inert gas stream (e.g., nitrogen). Weigh the residual solid to directly calculate the mass of solute dissolved per unit volume of solvent.
  • UV-Vis Spectrophotometry: Dilute the filtered solution to a suitable concentration and measure its absorbance using a UV-Vis spectrometer. The concentration must be determined by comparison to a previously established calibration curve of the compound in the same solvent.

Key Considerations for Your Research

  • Solvent Properties: The choice between DMSO and THF is critical. DMSO is a high-boiling, polar aprotic solvent with very low volatility, making it easier to handle in gravimetric analysis. THF is more volatile, which can lead to experimental error, and may require more careful sealing and faster processing.
  • Safety and Handling: While specific hazard information for this compound was not located, similar brominated compounds can be skin and eye irritants [4]. Always consult relevant Safety Data Sheets (SDS) and conduct experiments using appropriate personal protective equipment (PPE) like gloves and safety glasses in a fume hood.
  • Compound Purity: The purity of the starting material will significantly impact your results. Sourcing from a reputable supplier and confirming purity via HPLC (if possible) is recommended. Commercial suppliers like TCI America offer high-purity (>98%) related fluorene derivatives [4] [6].

References

Comprehensive Technical Guide: Electronic Properties and Applications of Fluorene-Based Conjugated Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorene Derivatives and Their Significance

Fluorene derivatives represent a class of fused tricyclic aromatic hydrocarbons characterized by a unique rigid, planar structure comprising a five-member ring bridged between two benzene rings. This distinctive molecular architecture endows fluorene-based systems with exceptional electronic properties that have garnered significant interest across multiple disciplines, including materials science, organic electronics, and medicinal chemistry. The fluorene scaffold exhibits properties typical of both cyclopentadienes and benzenes, creating a versatile platform for designing functional materials with tailored characteristics. The C9 position of the fluorene core is particularly amenable to functionalization, allowing researchers to fine-tune solubility, processability, and intermolecular interactions without substantially disrupting the conjugated π-system. These features have established fluorene derivatives as fundamental building blocks in the development of advanced organic materials with predefined electronic and optical properties. [1]

The significance of fluorene derivatives stems from their exceptional versatility, which enables their application across a broad spectrum of technologies. These compounds demonstrate remarkable thermal stability, high luminescence efficiency, and favorable charge transport characteristics, making them indispensable components in organic electronic devices. Additionally, the efficient synthetic tunability of the fluorene core permits the development of materials with specific HOMO-LUMO energy gaps, band structures, and morphological properties. The growing understanding of structure-property relationships in fluorene derivatives has accelerated their adoption in cutting-edge applications ranging from organic light-emitting diodes (OLEDs) and photovoltaics to pharmaceutical agents and sensing technologies, positioning them as critical enablers of technological advancement in multiple fields. [2] [3]

Structural Fundamentals and Classification

Core Molecular Architecture

The fundamental fluorene structure consists of a planar tricyclic system with a central five-member ring fused between two benzene rings. This arrangement creates an extended π-conjugated system that forms the basis for the exceptional electronic properties observed in fluorene derivatives. The bridging carbon at the 9-position (C9) introduces a point of structural flexibility that distinguishes fluorene from purely planar polycyclic aromatic hydrocarbons. This structural feature enables functionalization with various substituents that can profoundly influence the material properties without disrupting the core conjugation pathway. The inherent rigidity of the fluorene scaffold reduces conformational disorder in derived oligomers and polymers, leading to enhanced charge carrier mobility and well-defined optical properties. The fixed dihedral angles between connected aromatic units, typically around 160° when linked at the 2,7-positions, create a slightly bent molecular geometry that can be exploited to control intermolecular interactions and prevent detrimental aggregation effects in solid-state applications. [2] [4]

Classification and Substituent Effects

Fluorene derivatives can be systematically classified based on their substitution patterns and the nature of substituents attached to the core structure. The strategic incorporation of electron-donating or electron-withdrawing groups at various positions enables precise modulation of electronic properties:

  • C9-Substituted Derivatives: Alkyl chains (e.g., hexyl, octyl) at the C9 position enhance solubility and processability while maintaining conjugation. Bulky groups at this position can also suppress oxidative degradation to fluorenone, which causes undesirable color shifts in OLED applications. Spiro-fluorenes with orthogonal π-systems connected via a central sp³-hybridized carbon exhibit exceptional thermal stability (>400°C decomposition temperatures) and disrupt π-aggregation. [2] [3]

  • Donor-Acceptor Systems: Incorporation of electron-rich units (e.g., methoxy, dialkylamino) raises the HOMO energy level, while electron-deficient units (e.g., nitro, cyano) lower the LUMO energy. This approach enables precise tuning of the HOMO-LUMO gap and optical properties. Derivatives with A-π-D (acceptor-π-donor) character exhibit rapid intramolecular charge transfer (ICT), enhancing nonlinear optical responses. [5] [3]

  • Extended Conjugation Systems: Ethynyl linkages (e.g., in 9,9-dihexyl-2,7-bis(phenylethynyl)fluorene) effectively extend π-conjugation along the molecular axis, resulting in bathochromic shifts in absorption and emission spectra. These derivatives typically exhibit high extinction coefficients (40,000–80,000 M⁻¹cm⁻¹) and moderate to high photoluminescence quantum yields (49–66% in solution). [3]

Table 1: Electronic Properties of Representative Fluorene Derivatives

Compound Substituents HOMO (eV) LUMO (eV) Band Gap (eV) Absorption λmax (nm) Emission λmax (nm)
FP -H -5.70 -1.90 3.80 355 395
FDEOP -OCH₃ -5.45 -1.75 3.70 360 405
FBP -Ph -5.60 -1.95 3.65 370 415
Compound 2 4-methoxyphenylethynyl -5.32 -2.18 3.14 355 410
Compound 4 6-methoxynaphthyl-2-ylethynyl -5.28 -2.22 3.06 370 420

Electronic Properties and Quantum Chemical Features

Frontier Molecular Orbitals and Energy Levels

The electronic characteristics of fluorene derivatives are predominantly governed by the nature and distribution of their frontier molecular orbitals. Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) in fluorene derivatives is typically distributed across the entire conjugated system, with significant electron density on the bridging carbons, while the lowest unoccupied molecular orbital (LUMO) often shows more localized character. The introduction of electron-donating substituents such as methoxy or dialkylamino groups raises the HOMO energy level, whereas electron-withdrawing groups like nitro or cyano functionalities lower the LUMO energy, effectively reducing the HOMO-LUMO gap. For instance, compounds with methoxy groups (e.g., Compound 2 and 4) demonstrate higher HOMO energies (-5.32 eV and -5.28 eV, respectively) compared to non-substituted analogs, resulting in reduced band gaps of approximately 3.1 eV. These systematic modifications enable precise tuning of ionization potentials and electron affinities, critical parameters for charge injection and transport in electronic devices. [3] [4]

The HOMO-LUMO overlap in fluorene derivatives directly influences their charge transport properties and recombination dynamics. Derivatives with significant orbital overlap typically exhibit balanced hole and electron mobility, enhancing performance in light-emitting and photovoltaic applications. Theoretical calculations further indicate that the dihedral angles between the fluorene core and substituents significantly impact conjugation efficiency and electronic coupling. For example, fluorene-phenylene (FP) oligomers adopt twisted, nonplanar ground-state structures with energy differences of 4-7 kcal/mol compared to their planar conformations, creating a subtle balance between conjugation maintenance and π-aggregation disruption. This structural flexibility allows fine control over intermolecular interactions in solid-state applications, making fluorene derivatives particularly valuable for optimizing device performance. [3] [4]

Structure-Property Relationships

Comprehensive studies of fluorene derivatives have established clear structure-property relationships that guide molecular design for specific applications:

  • Conjugation Length Extension: The incorporation of ethynyl linkages between fluorene cores and aromatic substituents effectively extends π-conjugation, resulting in bathochromic shifts in both absorption and emission spectra. For instance, extending conjugation from biphenyl to naphthyl substituents (Compound 1 to 3) redshifts absorption maxima from 355 nm to 370 nm. This strategy enables systematic tuning of emission colors across the visible spectrum. [3]

  • Steric and Aggregation Control: Bulky substituents at the C9 position, particularly in spiro-fluorene configurations, disrupt close π-π stacking interactions that lead to concentration quenching in solid-state films. This structural modification preserves high photoluminescence quantum yields (up to 59% in solid films) by suppressing detrimental excimer formation that otherwise causes undesirable whitish-blue emission in unsubstituted analogs. [2] [3]

  • Solvent-Specific Interactions: Protic solvents engage in hydrogen-bonding interactions with electronegative atoms in fluorene derivatives, dramatically influencing their excited-state relaxation dynamics. Time-resolved fluorescence studies of FR0 (a fluorene-based aldehyde) reveal complex relaxation pathways mediated by specific solute-solvent interactions, with emission band shapes and positions evolving over time in hydroxyl-containing solvents but remaining stable in aprotic media. [6]

Experimental Characterization of Electronic Properties

Accurate characterization of fluorene derivatives employs complementary experimental techniques to probe their electronic structure:

  • Photoemission Yield Spectroscopy: This method directly measures ionization potentials, providing HOMO energy levels with high accuracy. Studies reveal that methoxy-substituted derivatives exhibit higher HOMO energies (-5.3 eV) compared to unsubstituted analogs (-5.7 eV), consistent with their electron-donating character. [3]

  • UV-Vis Absorption Spectroscopy: Characteristic π-π* transitions appear in the 300-450 nm range, with specific substituents influencing both absorption maxima and molar extinction coefficients. Derivatives with extended conjugation exhibit bathochromic shifts and increased extinction coefficients (>80,000 M⁻¹cm⁻¹). [5] [3]

  • Electrochemical Measurements: Cyclic voltammetry provides complementary data on redox potentials, enabling calculation of HOMO-LUMO energy levels and band gaps that correlate well with theoretical predictions. [3]

The following diagram illustrates the experimental workflow for characterizing electronic properties of fluorene derivatives:

G Electronic Property Characterization Workflow for Fluorene Derivatives Start Sample Preparation UVVis UV-Vis Spectroscopy Start->UVVis PL Photoluminescence Spectroscopy Start->PL PYS Photoemission Yield Spectroscopy Start->PYS CV Cyclic Voltammetry Start->CV TRF Time-Resolved Fluorescence Start->TRF BandGap Band Gap Calculation UVVis->BandGap Absorption Edge PL->BandGap Emission Onset HOMO HOMO Level Determination PYS->HOMO Ionization Potential CV->HOMO Oxidation Potential LUMO LUMO Level Determination CV->LUMO Reduction Potential Dynamics Excited-State Dynamics TRF->Dynamics Lifetime Analysis HOMO->BandGap LUMO->BandGap

Experimental workflow for characterizing electronic properties of fluorene derivatives

Key Applications in Advanced Technologies

Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) represent a major application area for fluorene derivatives, leveraging their high luminescence efficiency, excellent charge transport, and color tunability. The global OLED market is projected to grow at 13.6% annually, with fluorene-based materials playing a crucial role in this expansion. Symmetrical fluorene derivatives with ethynyl linkages (e.g., 9,9-dihexyl-2,7-bis(phenylethynyl)fluorenes) have demonstrated particular utility in exciplex-emitting systems, where optimized device architectures achieve improved efficiency through controlled intermolecular interactions. These materials typically exhibit photoluminescence quantum yields of 49-66% in solution and 53-59% in solid films, with prompt fluorescence lifetimes up to 2.6 ns. The rigid molecular structure of fluorene derivatives enhances thermal stability, with glass transition temperatures (Tg) exceeding 100°C in many cases, meeting the operational requirements for durable display and lighting applications. [2] [3]

Organic Photovoltaics (OPVs) benefit from the tunable HOMO-LUMO levels and favorable charge transport properties of fluorene-based materials. These derivatives serve as electron donors in bulk heterojunction solar cells when paired with appropriate acceptors like fullerenes or non-fullerene materials. The extended π-conjugation enables broad absorption across the visible spectrum, while the planar molecular structure facilitates π-π stacking, enhancing charge carrier mobility. Spiro-fluorene derivatives have emerged as particularly valuable in perovskite solar cells, functioning as interfacial layers with hole mobilities approaching 10⁻³ cm²/V·s. Additionally, fluorene-based polymers and small molecules demonstrate applications in organic field-effect transistors (OFETs), where their ability to form ordered crystalline domains translates to charge carrier mobilities suitable for practical electronic circuits. [2]

Pharmaceutical Applications

Fluorene derivatives demonstrate significant bioactive properties, enabling their development as therapeutic agents for various conditions:

  • Enzyme Inhibition: Structure-based drug design has yielded fluorene derivatives that function as potent pyruvate dehydrogenase kinase (PDHK) inhibitors, with potential application in diabetes treatment. Optimized compounds exhibit approximately 700-fold increased inhibitory activity compared to initial hits, effectively activating pyruvate dehydrogenase (PDH) in rat livers and demonstrating glucose-lowering effects in Zucker fatty rats. These derivatives display favorable pharmacokinetic profiles supported by high membrane permeability and metabolic stability. [7]

  • Receptor Modulation: Novel fluorene derivatives designed as RORγt inverse agonists show promise for treating Th17-driven autoimmune diseases. Hybrid compound 15, combining fluorene and arylsulfone moieties, demonstrates potent RORγt inhibitory activity with IC₅₀ values of 68.6 nM and 99.5 nM in FRET and cellular assays, respectively. This compound effectively suppresses mouse Th17 cell differentiation, highlighting the potential of fluorene-based scaffolds in immunomodulation. [8]

  • Antimalarial Agents: Fluorene-incorporated 4-aminoquinoline hybrids exhibit blood-stage activity against Plasmodium falciparum, with IC₅₀ values ranging from 139-437 nM against the CQS (NF54) strain. Structure-activity relationship studies reveal that oxalamide linkers and C9 alkyl chain extensions enhance antimalarial potency, with the most effective hybrid demonstrating strong binding to hemin (log K = 5.95) at pH 5.6, corresponding to the digestive vacuole environment of the malaria parasite. [1]

Nonlinear Optical Materials

Fluorene derivatives with A-π-D (acceptor-π-donor) architectures exhibit exceptional nonlinear optical (NLO) properties, making them valuable for optical limiting, switching, and frequency conversion applications. Studies of six synthesized fluorene derivatives (F1–6) reveal significant third-order nonlinear susceptibility, with third harmonic generation observed at 1064 nm. Quantum chemical calculations using density functional theory (DFT) demonstrate substantial hyperpolarizability values that correlate with specific electron-donating or withdrawing substituents. The intramolecular charge transfer character in these systems, facilitated by the conjugated π-bridge between donor and acceptor groups, enhances their NLO responses. These properties position fluorene derivatives as promising materials for integrated photonic devices, optical computing, and telecommunications applications where efficient NLO responses are required. [5]

Table 2: Performance Metrics of Fluorene Derivatives in Various Applications

Application Area Key Performance Indicators Representative Values References
OLEDs Photoluminescence Quantum Yield 49-66% (solution), 53-59% (films) [3]
External Quantum Efficiency (EQE) >20% (with aggregation suppression) [2]
Pharmaceuticals PDHK Inhibitory Activity (IC₅₀) ~700-fold improvement over initial hits [7]
RORγt Inverse Agonism (IC₅₀) 68.6 nM (FRET), 99.5 nM (cellular) [8]
Antiplasmodial Activity (IC₅₀) 139-437 nM (against P. falciparum) [1]
Nonlinear Optics Two-Photon Absorption Cross Section 3.4 × 10⁵ GM (per dimer unit) [9]
Third Harmonic Generation Measured at 1064 nm [5]

Experimental Protocols and Methodologies

Synthesis of Fluorene Derivatives

The synthesis of fluorene derivatives employs diverse methodologies, with transition-metal-catalyzed cross-couplings representing particularly powerful approaches:

  • Sonogashira Coupling: This method enables the synthesis of symmetrical fluorene derivatives with ethynyl linkages. A representative protocol involves: combining 2,7-dibromo-9,9'-dihexylfluorene (1.0 equiv) with phenylacetylene derivatives (2.2 equiv) in diisopropylamine or triethylamine as solvent, using PdCl₂(PPh₃)₂ (0.05 equiv), PPh₃ (0.10 equiv), and CuI (0.10 equiv) as catalytic system. The reaction proceeds under nitrogen atmosphere at 80-85°C for 12-24 hours, followed by purification through column chromatography (silica gel, hexane/ethyl acetate eluent). This method yields compounds such as 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene with good efficiency. [3]

  • Suzuki-Miyaura Cross-Coupling: This versatile method constructs biaryl systems central to many fluorene derivatives. A typical procedure involves: reacting tribromo-isotruxene (1.0 equiv) with fluorene-based boronic acid (3.3 equiv) in toluene/ethanol mixture, using Pd(PPh₃)₄ (0.05 equiv) as catalyst and aqueous Na₂CO₃ (2M) as base. The reaction mixture is heated to reflux for 12-24 hours under inert atmosphere, followed by extraction with dichloromethane and purification via column chromatography. This approach yields extended π-systems like isotruxene derivatives in approximately 63% yield. [1]

  • One-Pot TMS Deprotection and Coupling: For sensitive ethynyl precursors, a one-pot procedure combines trimethylsilyl (TMS) deprotection with subsequent coupling reactions. Using 5,15-bis(2-methoxycarbonylethyl)-10-(trimethylsilylpropargyl)-20-(1-methyl-2-imidazolyl)porphyrinatozinc and 2,7-diiodo-9,9-bis(3,5,5-trimethylhexyl)fluorene with Pd₂(dba)₃/AsPh₃ catalytic system allows direct coupling after in situ deprotection, yielding fluorene-conjugated bisimidazolylporphyrins in 33% yield after purification by preparative gel permeation chromatography with pyridine elution. [9]

Characterization Techniques

Comprehensive characterization of fluorene derivatives employs multiple analytical methods:

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy (recorded on Bruker Avance DPX250 and Bruker Avance 600 spectrometers) provides structural confirmation, while FT-IR spectroscopy (ATR method using Thermo Fisher Nicolet iS20 spectrophotometer) identifies functional groups. UV-Vis absorption spectra (recorded using Optizen 1220 UV/VIS Spectrophotometer) characterize electronic transitions in the 290-800 nm range, with extinction coefficients determined for 10⁻⁴ M solutions. [5] [3]

  • Photophysical Characterization: Steady-state emission spectra collected using Hitachi F-4500 or Spex Fluorolog 3 fluorescence spectrometers with 1 nm resolution quantify fluorescence properties. Time-resolved fluorescence measurements employ time-correlated single photon counting (TCSPC) instruments with microchannel plate photomultiplier tube detectors (Hamamatsu R3809U-50), providing ~35 ps instrument response function for precise lifetime determinations. Photoluminescence quantum yields measured using integrated sphere assemblies. [3] [6]

  • Thermal and Morphological Analysis: Thermal gravimetric analysis (TGA) determines decomposition temperatures (often >400°C for spiro-fluorenes), while differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) critical for device applications. Gel permeation chromatography (GPC) with chloroform elution analyzes molecular weights and polydispersity of oligomeric and polymeric derivatives. [2] [9]

Computational Methods

Quantum chemical calculations provide essential insights into electronic structures and properties:

  • Geometry Optimization: Ground-state molecular geometries optimized using density functional theory (DFT) with functionals such as CAM-B3LYP and basis sets including 6-31+G* and 6-31G(d). These calculations determine equilibrium structures, dihedral angles, and conformational energies. [4] [6]

  • Excited-State Calculations: Time-dependent DFT (TD-DFT) simulations employing CAM-B3LYP/6-31G(d) level theory predict vertical excitation energies, oscillator strengths, and analyze electronic transitions. These calculations typically consider the 10-20 lowest singlet-singlet transitions and provide insights into charge transfer character. [5] [4]

  • Advanced Correlation Methods: Equation-of-motion coupled-cluster (EOM-CC) calculations provide high-accuracy vertical excitation energies using composite approaches that combine EOM-CCSD/6-31+G* with δ-CR-EOMCC(2,3)/6-31G corrections for quantitatively reliable results. [6]

The following diagram illustrates the synthetic and computational workflow for fluorene derivative development:

G Synthesis and Computational Analysis Workflow for Fluorene Derivatives Start Molecular Design Synth1 Sonogashira Coupling Start->Synth1 Synth2 Suzuki-Miyaura Coupling Start->Synth2 Synth3 One-Pot TMS Deprotection/Coupling Start->Synth3 Purif Purification (Column/GPC) Synth1->Purif Synth2->Purif Synth3->Purif Char Structural Characterization (NMR, FT-IR) Purif->Char Comp1 DFT Geometry Optimization Char->Comp1 Comp2 TD-DFT Excited State Calculation Char->Comp2 Comp3 EOM-CC High-Accuracy Energy Calculation Char->Comp3 Prop Property Analysis Comp1->Prop Comp2->Prop Comp3->Prop

Synthesis and computational analysis workflow for fluorene derivatives

Conclusion and Future Perspectives

Fluorene derivatives continue to demonstrate exceptional versatility and performance across diverse technological domains, from optoelectronics to pharmaceuticals. The systematic understanding of structure-property relationships has enabled rational design of derivatives with tailored electronic characteristics, including precisely controlled HOMO-LUMO gaps, enhanced charge transport capabilities, and superior luminescence efficiency. The unique structural features of the fluorene scaffold—particularly the bridged C9 position that allows functionalization without disrupting conjugation—provide a versatile platform for developing materials with specific target properties. As synthetic methodologies advance and computational predictions become more sophisticated, the development cycle for new fluorene-based materials continues to accelerate. [2] [1]

References

thermal properties melting point 9,9-Bis(6-bromohexyl)fluorene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Thermal Properties

The table below summarizes the available data for 9,9-Bis(6-bromohexyl)fluorene and its derivative:

Property This compound 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (Derivative)
CAS Number 269059-34-9 [1] 570414-33-4 [2]
Molecular Formula C₂₅H₃₂Br₂ [1] C₂₅H₃₀Br₄ [2]
Molecular Weight 492.33 g/mol [1] 650.13 g/mol [2]
Melting Point Not specified in search results 72°C [2]
Physical Form Information missing White to almost white crystalline powder [2] [3]

The derivative, 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, has additional bromine atoms on the fluorene core which likely increases its molecular symmetry and crystal packing efficiency, resulting in a defined melting point [2].

Primary Application and Synthesis Protocol

In scientific research, this compound and its dibrominated derivative are primarily used as key monomers for synthesizing fluorescent polymers, rather than as standalone compounds with specific drug development applications [4] [5].

These monomers are functionalized at the 9-position of the fluorene ring with bromohexyl groups, which are crucial for subsequent chemical modifications and for tuning the properties of the resulting polymers [4]. The following diagram illustrates a common experimental workflow using these monomers:

G Monomer Bromo-Functionalized Fluorene Monomer (e.g., 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene) Yamamoto Polymerization via Yamamoto Coupling Monomer->Yamamoto PrecursorPolymer Bromo-Functionalized Precursor Polymer Yamamoto->PrecursorPolymer PostFunc Post-Functionalization (e.g., with amines) PrecursorPolymer->PostFunc FinalPolymer Amino-Functionalized Conjugated Polymer PostFunc->FinalPolymer

Experimental workflow for creating functional polymers from fluorene monomers.

One detailed experimental protocol from the search results is based on the Yamamoto coupling reaction [4]:

  • Polymerization Reaction: The synthesis is performed using a Yamamoto protocol, which is a nickel-mediated reductive coupling reaction. The monomer (2,7-dibromo-9,9-bis(6-bromohexyl)fluorene) is copolymerized with other brominated comonomers, such as 2,7-dibromo-9,9-dioctylfluorene and a stilbene derivative [4].
  • Reaction Conditions: The reagents, including the monomers, bis(triphenylphosphine)nickel(II) chloride, zinc, triphenylphosphine, and bipyridine, are dissolved in a solvent like DMF. The reaction is conducted under a nitrogen atmosphere [4].
  • Post-Functionalization: The resulting bromo-functionalized copolymer is then reacted with di-n-propylamine. This step replaces the bromine atoms on the side chains with amine groups, producing the final amino-functionalized copolymer [4].
  • Final Product Application: These functionalized copolymers are wide bandgap materials that emit blue light (with an emission maximum at 434 nm) and have high relative quantum yields (up to 0.78). They can be interconnected with other materials, such as CdTe semiconductor nanocrystals, for use in light-emitting technology [4].

How to Proceed with Thermal Analysis

Since the pure compound's melting point is not listed, you have a few options to obtain this data:

  • Experimental Determination: The most reliable method is to measure the thermal properties yourself using techniques like Differential Scanning Calorimetry (DSC).
  • Consult Specialized Databases: Search dedicated thermal properties or chemical databases that may contain this specific measurement.
  • Use the Available Reference: While not exact, the melting point of the 72°C for the 2,7-dibromo derivative can serve as an initial reference point in experimental planning [2].

References

Comprehensive Application Notes and Protocols: Suzuki Polycondensation with 9,9-Bis(6-bromohexyl)fluorene for Advanced Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 9,9-Bis(6-bromohexyl)fluorene in Conjugated Polymer Synthesis

This compound is a strategically designed monomer that plays a pivotal role in the synthesis of conjugated polymers with tailored properties for advanced applications. This functionalized fluorene derivative possesses several distinctive characteristics that make it particularly valuable in polymer chemistry. The bromohexyl side chains serve dual purposes: they enhance solubility in common organic solvents while providing reactive sites for post-polymerization functionalization. This molecular architecture enables the creation of processable polymeric materials without compromising the desirable electronic properties of the fluorene backbone. The compound is commercially available with a typical purity of >98.0% and appears as a white to almost white crystalline powder with a melting point range of 70-74°C [1].

The significance of this compound in Suzuki polycondensation reactions stems from its electron-deficient character and the presence of two bromine atoms at the 2,7-positions of the fluorene ring system. These bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, allowing for efficient chain propagation during polymerization. Meanwhile, the bromine atoms on the hexyl side chains remain largely unreactive under Suzuki coupling conditions, enabling their preservation for subsequent transformation into various functional groups, including the formation of cationic polyelectrolytes when reacted with trimethylamine [2] [3]. This unique combination of features has established this compound as a versatile building block for creating conjugated polymers with customized optical, electronic, and morphological properties.

Synthetic Protocols and Methodologies

Microwave-Assisted Suzuki Polycondensation

Microwave-assisted Suzuki polycondensation represents a significant advancement in polymer synthesis methodology, offering dramatic improvements in reaction efficiency and yield compared to conventional heating methods. The polymerization process utilizing this compound can be completed in a remarkably short time frame—accelerated by two orders of magnitude—while achieving production yields exceeding 95% [2] [3]. This substantial reduction in reaction time, from typically 48 hours with conventional heating to just minutes or a few hours with microwave irradiation, not only enhances laboratory efficiency but also presents clear economic advantages for potential scale-up processes.

The experimental setup for microwave-assisted Suzuki polycondensation requires specific instrumentation and reaction conditions. Reactions are typically performed using a CEM Discover microwave reactor or similar system equipped with magnetic stirring and 10 mL standard Pyrex vessels. The reactor should be fitted with both pressure sensors (IntelliVent) and an infrared sensor to accurately monitor and control temperature throughout the polymerization process. The microwave power is generally applied in pulses (typically 150 W) to maintain the reaction mixture at the target temperature of 135 ± 5°C for a defined period, usually 22 minutes, though these parameters may require optimization based on specific monomer combinations and target molecular weights [2] [3] [4].

Detailed Step-by-Step Experimental Procedure
  • Reaction Setup: In an argon-filled glovebox or using standard Schlenk techniques under inert atmosphere, charge a 10 mL microwave vial with this compound (1.0 equiv, 492.34 g/mol), the appropriate comonomer (typically a diboronic acid or ester, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%) [2] [3]. Alternative palladium catalysts such as [Pd(Amphos)₂Cl₂] or [PdCl₂(dppf)] may also be employed depending on the specific comonomer reactivity [2].

  • Solvent and Base System: Add the solvent mixture, typically consisting of toluene and aqueous sodium carbonate (2M solution) in a ratio of 2:1 (v/v), to achieve a final monomer concentration of 0.1-0.2 M. The aqueous base is essential for activating the boronic acid comonomer through formation of the boronate ester, which participates in the transmetalation step of the catalytic cycle [2] [5]. As a phase-transfer catalyst, Aliquat 336 (trioctylmethylammonium chloride) may be added (1-5 mol%) to enhance the interaction between organic and aqueous phases [2] [3].

  • Microwave Irradiation Conditions: Seal the reaction vessel and transfer it to the microwave reactor. Program the instrument to reach the target temperature of 135°C using a ramp time of 2-3 minutes, maintain this temperature for 22 minutes with occasional stirring, and then allow for cooling to room temperature [2] [4]. The power setting should be adjusted to maintain the temperature without excessive pressure buildup, typically operating at 150 W with temperature-controlled modulation.

  • Workup and Purification: After cooling, dilute the reaction mixture with chloroform or dichloromethane (20-30 mL) and wash sequentially with deionized water (2 × 15 mL) and brine solution (1 × 15 mL) to remove inorganic salts and phase-transfer catalysts. Concentrate the organic layer under reduced pressure and precipitate the polymer into a large excess of rapidly stirring methanol (typically 10-fold volume excess). Collect the precipitated polymer by filtration through a Soxhlet thimble and purify by Soxhlet extraction using sequential solvents: methanol (to remove catalysts and oligomers), hexanes (to remove low molecular weight fractions), and finally chloroform (to extract the target polymer). Recover the polymer by concentrating the chloroform extract and reprecipitating into methanol, then dry under vacuum at 40-50°C for 24 hours to constant weight [2] [3].

Table 1: Optimization of Catalytic Systems for Suzuki Polycondensation

Catalyst System Ligand Base Solvent System Temperature Reaction Time Yield Mw (g/mol)
Pd(PPh₃)₄ None Na₂CO₃ Toluene/H₂O 135°C 22 min (μW) >95% 15,000-25,000
[Pd(Amphos)₂Cl₂] None K₂CO₃ Toluene/H₂O 135°C 22 min (μW) >90% 12,000-20,000
Pd(OAc)₂/PCy₃ Tricyclohexylphosphine CsF THF/H₂O 80°C 24 h (conv) 85-90% 10,000-18,000

Polymer Characterization and Analysis

Structural Confirmation Techniques

Structural confirmation of the polymers obtained from this compound via Suzuki polycondensation requires a multifaceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary technique for determining structural features, regioregularity, and successful incorporation of comonomers. Both (^1)H and (^{13})C NMR spectra should be recorded on a high-field spectrometer (500 MHz or higher) using deuterated chloroform (CDCl₃) or other suitable deuterated solvents as internal standards. Specific attention should be paid to the aromatic region (6.5-8.5 ppm) for analyzing the backbone structure and the aliphatic region (0.5-4.5 ppm) for characterizing the hexyl side chains and their terminal bromine atoms [2] [3]. The degree of regioregularity in asymmetric copolymers can be quantified through careful integration of distinctive proton signals corresponding to different dyad sequences (HT/TH versus HH/TT), with reported values ranging from 38% to 95% depending on reaction conditions [2].

Fourier Transform Infrared (FTIR) spectroscopy provides complementary information about functional groups and chemical transformations. Spectra are typically acquired using a Bruker IFS66s model spectrometer or equivalent, with samples prepared as KBr pellets. Key absorption bands to monitor include the C-Br stretch at approximately 650-500 cm⁻¹, which should diminish after post-polymerization modification of the bromohexyl side chains, and the appearance of new bands corresponding to introduced functional groups, such as the ammonium stretching vibrations at 3200-2800 cm⁻¹ for cationic polyelectrolytes [2] [3]. Additional characterization through Raman spectroscopy with a continuous-wave Nd:YAG laser at 1064 nm excitation can provide valuable information about the conjugation length and backbone structure through analysis of carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region [4].

Molecular Weight and Optical Properties Determination

Molecular weight distribution is a critical parameter determining the processability and ultimate performance of conjugated polymers. Size Exclusion Chromatography (SEC) analysis is performed using a Shimadzu LC-20AD system equipped with both refractive index (RID-10A) and evaporative light scattering (ELSD 3300) detectors. Separation is achieved using a PLgel 5 μm MIXED-C column (300 × 7.5 mm) with THF as the eluent at a flow rate of 1.0 mL/min. Samples should be prepared at concentrations of 3-5 mg/mL in THF and filtered through 0.45 μm nylon membranes prior to injection. Calibration is typically performed using narrow dispersity polystyrene standards, and results are reported as both number-average (Mₙ) and weight-average (M𝓌) molecular weights, along with polydispersity index (PDI) values [2] [3] [4]. It is important to note that while microwave-assisted Suzuki polycondensation significantly reduces reaction times, the molecular weights achieved are generally comparable to conventional heating methods, with Mₙ values typically ranging from 10,000 to 25,000 g/mol depending on the specific comonomers and reaction conditions [2].

Optical characterization provides crucial insights into the electronic structure and potential applications of the synthesized polymers. UV-visible absorption spectra should be recorded in various solvents using a Shimadzu 1673 spectrophotometer or equivalent, with samples prepared at concentrations sufficient to achieve absorbance values between 0.1 and 1.0 at the absorption maximum. Photoluminescence spectra are acquired using a PTI QuantaMaster-4 spectrofluorometer or similar instrument with auto-calibrated excitation and emission wavelengths, using low absorption solutions to avoid inner filter effects. For this compound-based alternating copolymers, strong solvatochromic effects have been observed, with emission colors shifting significantly across different solvent polarities, following a well-defined Lippert correlation [2] [3]. This environmental sensitivity makes these materials promising candidates for sensing applications.

Table 2: Characterization Techniques for Fluorene-Based Polymers

Analytical Method Key Parameters Sample Preparation Information Obtained
(^1)H NMR (500 MHz) Chemical shift (δ), integration, coupling constants (J) 5-10 mg in CDCl₃ Monomer incorporation, regioregularity, end-group analysis
SEC-MALLS Mₙ, M𝓌, PDI 3-5 mg/mL in THF, filtered (0.45 μm) Molecular weight distribution, conformation in solution
UV-Vis Spectroscopy λₐᵦₛ (max), absorption onset, band gap Dilute solutions in various solvents Optical band gap, conjugation length, solvatochromism
Photoluminescence λₑₘ (max), quantum yield, lifetime Dilute degassed solutions Emission properties, excited state behavior, energy transfer
FTIR Spectroscopy Functional group vibrations KBr pellets or neat on ATR Chemical functionality, side-chain modifications

Advanced Applications and Functional Materials

Solvent Sensing and Environmental Responsive Systems

The solvatochromic properties of poly{1,4-(2/3-aminobenzene)-alt-2,7-(9,9-dihexylfluorene)} (PAF) and related copolymers derived from this compound make them exceptional candidates for sensing applications [2] [3]. These materials exhibit a pronounced Lippert correlation, where the emission spectrum shifts in response to changes in solvent polarity due to differential stabilization of the ground and excited states by the surrounding medium. This well-defined correlation between emission maxima and solvent polarity parameters enables the design of optical sensors for detecting environmental changes or specific analytes. The high sensitivity to the surrounding environment allows for the development of simple yet effective detection systems that translate molecular interactions into measurable optical signals.

The practical implementation of these sensing capabilities can be achieved through various device architectures, including solid-state sensor films, solution-based assays, and nanoparticle-based detection systems. For solid-state sensors, the polymer can be incorporated into polymer matrices such as polymethyl methacrylate (PMMA) or polystyrene to create thin films that change fluorescence color or intensity upon exposure to specific vapors or solvents. The presence of the bromohexyl side chains in this compound-based polymers enhances processability for such applications, allowing for the fabrication of uniform films through spin-coating, drop-casting, or inkjet printing techniques. The real-time monitoring capability of these systems, combined with their tunable sensitivity through chemical modification, positions them as valuable tools for environmental monitoring, industrial process control, and diagnostic applications [2] [3].

Photocatalytic and Energy Applications

Fluorene-based conjugated organic polymers have demonstrated significant potential in photocatalytic applications, particularly in environmental remediation and energy conversion. Recent research has shown that these materials can facilitate the conversion of oxygen to superoxide radicals under light irradiation, enabling the photocatalytic degradation of various pollutants [6]. The extended π-conjugation along the polymer backbone, combined with tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels achieved through appropriate comonomer selection, allows for precise control over light absorption and charge separation efficiencies. The bromohexyl functionalization in this compound-based polymers potentially enhances their performance in heterogeneous photocatalytic systems by improving surface area and accessibility to reactive sites.

The application of these materials in organic photovoltaics and light-emitting diodes represents another promising direction. The band gap of fluorene-based alternating copolymers can be systematically tuned through the incorporation of electron-rich or electron-deficient comonomers, enabling optimization for specific device requirements. In organic field-effect transistors (OFETs), these materials have demonstrated charge carrier mobilities suitable for various electronic applications, with the bromine functionalization offering post-polymerization modification opportunities to further enhance device performance [4]. The modulation of HOMO and LUMO energy levels through synthetic design allows these polymers to function as either p-type or n-type semiconductors, with some systems even exhibiting ambipolar charge transport characteristics [4].

Experimental Design and Workflow Visualization

The following workflow diagram illustrates the complete experimental procedure for Suzuki polycondensation using this compound, from monomer preparation to final application:

G cluster_monomer Monomer Preparation cluster_reaction Polymerization Setup cluster_synthesis Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Start Start Experimental Workflow MP1 Source this compound Start->MP1 MP2 Characterize (NMR, HPLC) MP1->MP2 MP3 Dry and Purify MP2->MP3 RS1 Weigh Monomers and Catalyst MP3->RS1 RS2 Add Solvent/Base System RS1->RS2 RS3 Degas and Inert Atmosphere RS2->RS3 SY1 Transfer to Microwave Vial RS3->SY1 SY2 Seal Reaction Vessel SY1->SY2 SY3 Program Microwave (135°C, 22 min) SY2->SY3 WU1 Precipitate in Methanol SY3->WU1 WU2 Soxhlet Extraction WU1->WU2 WU3 Reprecipitate and Dry WU2->WU3 AN1 SEC Molecular Weight WU3->AN1 AN2 NMR Structural Analysis AN1->AN2 AN3 Optical Properties AN2->AN3 Applications Advanced Applications AN3->Applications

Schematic 1: Complete experimental workflow for Suzuki polycondensation with this compound, illustrating key steps from monomer preparation to final characterization and applications.

Troubleshooting and Optimization Strategies

Common Experimental Challenges and Solutions
  • Low Molecular Weight Products: If SEC analysis consistently reveals lower than expected molecular weights (Mₙ < 10,000 g/mol), several factors should be investigated. First, ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can inhibit the palladium catalyst through oxidation to inactive Pd(II) species. Implement improved degassing techniques such as multiple freeze-pump-thaw cycles or prolonged bubbling with inert gas. Second, verify the stoichiometric balance between the dibromo and diboronic acid monomers using precise analytical balance measurements, with a recommended molar ratio of 1:1. Finally, consider increasing the catalyst loading to 3-5 mol% or switching to more active catalyst systems such as Pd(Amphos)₂Cl₂ for challenging monomer combinations [2] [3] [5].

  • Poor Solubility and Precipitation During Polymerization: The appearance of precipitate during the polymerization reaction often indicates limited solubility of growing polymer chains. To address this, increase the proportion of good solvents such as toluene or THF in the solvent mixture, or incorporate small amounts of coordinating solvents like dimethylformamide (DMF, 10-20% v/v). Additionally, consider reducing the monomer concentration to 0.05-0.1 M to minimize chain-chain interactions that lead to premature precipitation. For particularly problematic systems, the addition of longer alkyl chain substituents (C8-C12) on comonomers can significantly enhance solubility without substantially compromising solid-state properties [2] [4].

  • Incomplete Monomer Conversion and End-Group Analysis: If NMR analysis reveals significant end-group signals or residual monomer peaks, extend the reaction time in increments of 10 minutes while monitoring molecular weight increases by SEC. Alternatively, increase the reaction temperature to 145-150°C, ensuring the solvent system can withstand these conditions without excessive pressure buildup. The use of microwave irradiation with efficient temperature control typically provides more uniform heating and higher conversion compared to conventional methods, but parameters may require optimization for specific monomer systems [2] [3].

Scale-up Considerations and Safety Protocols

Scale-up of microwave-assisted Suzuki polycondensation requires careful attention to reaction volume, heating efficiency, and safety considerations. When moving from 10 mL to larger reaction vessels (50-100 mL), maintain consistent monomer concentration (0.1-0.2 M) and adjust microwave power to ensure uniform heating throughout the larger volume. For industrial-scale production, consider transitioning to continuous flow microwave reactors that can handle larger quantities while maintaining the benefits of rapid, uniform heating. Always conduct preliminary safety assessments using reaction calorimetry to identify potential exotherms or pressure issues when scaling up [2] [3].

Safety protocols must address the handling of potentially hazardous materials throughout the synthetic process. The this compound monomer requires careful handling due to its skin and eye irritation properties (H315, H319) [1]. Always use appropriate personal protective equipment including gloves, safety glasses, and lab coats when handling this compound. Palladium catalysts and their ligands may also present health hazards and should be handled in well-ventilated areas, preferably within a fume hood. Before microwave irradiation, ensure reaction vessels are properly sealed and do not exceed 75% of their rated volume to accommodate potential pressure increases. Implement pressure relief mechanisms and never operate the microwave reactor without the proper safety features engaged [2] [3].

Table 3: Troubleshooting Guide for Common Experimental Issues

Problem Possible Causes Detection Methods Solutions
Low molecular weight Oxygen contamination, incorrect stoichiometry, insufficient catalyst SEC, NMR end-group analysis Improve degassing, verify balances, increase catalyst loading
Broad molecular weight distribution (PDI > 2.0) Poor mixing, temperature gradients, premature precipitation SEC with multiple detection Optimize stirring, reduce concentration, modify solvent system
Low yield Side reactions, incomplete conversion, losses during workup Mass balance, TLC, NMR Extend reaction time, optimize temperature, improve precipitation method
Irregular absorption or emission spectra Structural defects, aggregation, impurities UV-Vis, fluorescence, NMR Repurification, end-capping, addition of anti-aggregation agents
Poor solubility in common organic solvents High molecular weight, rigid backbone, insufficient side chains Visual inspection, filtration test Incorporate solubilizing groups, reduce molecular weight, use stronger solvents

Conclusion and Future Perspectives

The application of This compound in Suzuki polycondensation reactions represents a powerful methodology for creating advanced conjugated polymers with tailored properties. The microwave-assisted protocols detailed in these application notes provide researchers with efficient, reproducible methods for synthesizing these materials with high yields and controlled molecular weights. The unique combination of processability (afforded by the bromohexyl side chains) and versatile functionality (enabled by the reactive bromine terminals) positions this monomer as a valuable building block for next-generation organic electronic materials.

Future developments in this field will likely focus on expanding the structural diversity and applications of these promising materials. The creation of block copolymers through sequential monomer addition, development of multifunctional sensory materials with enhanced sensitivity and selectivity, and design of efficient photocatalytic systems for environmental applications represent particularly promising directions. Additionally, the integration of these polymers into biomedical applications such as bioimaging and drug delivery warrants further investigation, leveraging their tunable emission and biocompatible functionalization potential. As synthetic methodologies continue to advance and structure-property relationships become more precisely understood, this compound-based polymers are poised to play an increasingly important role in the development of advanced functional materials.

References

Understanding OLED Polymers and Common Monomers

Author: Smolecule Technical Support Team. Date: February 2026

OLED polymers are typically π-conjugated semiconductors, meaning they have alternating single and double bonds in their backbone, which allows for the delocalization of electrons and is responsible for their light-emitting and charge-carrying properties [1] [2].

These polymers are often designed with specific functional units built into the chain to control emission color and charge transport [1]. The table below summarizes some common building blocks and polymer classes mentioned in recent research.

Polymer Class / Building Block Key Characteristics Reported Applications/Examples
Polyfluorene (PF) [1] [2] Wide bandgap, efficient blue emitter. Can suffer from color instability (unwanted green emission) over time due to oxidation or aggregation [2]. PFO, PBEHF [2]
Polycarbazole (PCz) [1] [2] High hole mobility, good thermal stability, strong UV absorption. Used as a backbone or host material [1] [2]. F6PC (fluorene-alt-carbazole copolymer) [2]
Bio-based Materials [3] Eco-friendly, sustainable alternatives. DNA, lignin derivatives, and ampicillin can function as charge transport or blocking layers. DNA as an electron-blocking layer; lignosulfonates as a hole-injection layer [3]

Synthesis Protocol: Solid-State Polymerization (SSP) for High Molecular Weight Polyesters

This protocol is adapted from research on synthesizing high-molecular-weight poly(ethylene furanoate) (PEF), a bio-based polyester, which illustrates a robust method to achieve polymers suitable for high-performance applications like packaging and fibers [4].

1. Principle and Objective

  • Objective: To increase the molecular weight and intrinsic viscosity ([η]) of a pre-synthesized polymer by conducting further polycondensation in the solid state.
  • Principle: SSP occurs at a temperature above the glass transition temperature (Tg) but below the melting temperature (Tm) of the polymer. This allows chain ends and unreacted functional groups (e.g., hydroxyl and carboxyl) to be mobile enough to react and extend the polymer chains, while the polymer remains in the solid state to prevent degradation [4].

2. Materials and Equipment

  • Pre-polymer: Low molecular weight polymer, typically in the form of chips or powder, synthesized via a prior melt polycondensation step [4].
  • Reactor: A specialized SSP glass reactor equipped with a system for continuous purging with an inert gas (e.g., nitrogen or argon) and precise temperature control [4].
  • Inert Gas Supply: High-purity nitrogen or argon.

3. Step-by-Step Procedure

  • Preparation: The pre-polymer is ground or pelletized into small, uniform chips or powder to maximize surface area [4].
  • Loading: The pre-polymer is loaded into the SSP reactor.
  • Purging: The reactor is continuously purged with a stream of inert gas. This serves two purposes: it provides the medium for heat transfer and, crucially, removes the condensation by-products (e.g., water, ethylene glycol) from the reaction zone, driving the equilibrium reaction toward chain extension [4].
  • Polymerization: The reactor temperature is raised to the target SSP temperature (e.g., 190°C, 200°C, or 210°C). The reaction is allowed to proceed for a set duration (e.g., from 2.5 to 25 hours) [4].
  • Cooling and Collection: After the reaction time, the heating is stopped. The polymer is cooled to room temperature under the inert atmosphere and then collected.

4. Data Analysis and Characterization The success of SSP is monitored by tracking the following parameters over time [4]:

  • Intrinsic Viscosity ([η]): Measured using an Ubbelohde viscometer. An increase indicates higher molecular weight.
  • Carboxyl End-Group Concentration (–COOH): Determined by titration. A decrease indicates that chain ends have reacted.
  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to observe changes in melting temperature (Tm) and crystallinity.

The following table exemplifies the kind of data obtained from a typical SSP experiment, showing how key properties evolve with reaction time [4]:

SSP Time (h) Intrinsic Viscosity [η] (dL/g) Carboxyl End Groups (-COOH) (mol/10⁶ g) Melting Temperature (Tm) (°C)
0 (Pre-polymer) 0.20 45.2 210.5
5 0.30 32.1 212.8
15 0.39 22.5 214.3
25 0.43 18.8 215.1

Experimental Workflow: From Monomer to OLED Device

The diagram below outlines a generalized workflow for developing and testing a novel polymer for use in an OLED device, integrating common steps from the literature [4] [2].

Start Monomer Synthesis and Purification A Polymer Synthesis (Melt Polycondensation) Start->A B Solid-State Polymerization (SSP) A->B C Ink Formulation (Dissolve in Solvent) B->C D Thin-Film Deposition (Spin-Coating) C->D E Device Fabrication (Electrode Evaporation) D->E F Characterization & Testing E->F

Suggestions for Moving Forward

Since the specific "BBF" monomer is not identified in the available literature, here are some suggestions to advance your research:

  • Verify the Monomer Name: Double-check the chemical nomenclature or abbreviation "BBF." It is possible the name is spelled differently, is a trade name, or is a very newly reported compound.
  • Broaden Your Search: Explore major chemical databases and patent repositories using related terms like "OLED monomer," "conjugated polymer synthesis," or "blue emitter building blocks."
  • Consult Chemical Sources: Directly search in specialized chemical databases (e.g., SciFinder, Reaxys) for the molecular structure or identifier of "BBF."

References

Application Notes and Protocols: Fluorene Derivatives for DNA Biosensing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorene-Based Biosensing Platforms

Fluorene derivatives have emerged as high-performance materials for DNA biosensing applications due to their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and significant signal amplification capabilities [1] [2]. These conjugated polymer systems exhibit a unique "molecular wire effect" that enables efficient exciton migration along the polymer backbone, allowing even single interaction events with target analytes to produce pronounced fluorescence responses [2] [3]. This property, combined with the ability to fine-tune their optical characteristics through strategic chemical modifications, makes fluorene-based platforms superior to traditional small-molecule fluorophores for sensitive detection of DNA biomarkers, methylation patterns, and microRNAs in diagnostic and research applications [2] [3] [4].

The versatility of fluorene derivatives allows their integration into various biosensing architectures, including FRET-based systems, CRISPR-Cas diagnostic platforms, and aggregation-induced emission (AIE) probes [1] [4] [5]. These systems have demonstrated remarkable sensitivity in detecting specific DNA sequences, with some assays achieving detection limits in the zeptomolar range [6]. This document provides detailed application notes and experimental protocols for implementing fluorene-derived biosensors in DNA detection workflows.

Photophysical Properties and Design Principles

Key Properties of Fluorene Derivatives

Fluorene-based biosensors exhibit several critical photophysical properties that make them ideal for DNA sensing applications:

  • High Brightness: Conjugated polymer nanoparticles (CPNs) derived from polyfluorenes are 20-100 times brighter than similarly sized semiconductor quantum dots due to their high extinction coefficients and chromophore density [3].
  • Tunable Emission: The emission wavelength of fluorene derivatives can be precisely modulated through structural modifications at the C9 position or by incorporating electron-donating/withdrawing substituents, enabling multicolor emissions across the visible spectrum [2] [7] [5].
  • Excellent Photostability: Fluorene-based probes demonstrate superior resistance to photobleaching compared to conventional fluorescent dyes, enabling prolonged imaging and detection sessions [2] [4].
  • Solvatochromic Behavior: The fluorescence emission of certain fluorene derivatives is sensitive to environmental polarity, providing an intrinsic mechanism for monitoring binding events and conformational changes [8].
Structural Modification Strategies

Strategic structural modifications of the fluorene core enable optimization for specific biosensing applications:

  • C9 Position Functionalization: Modification at the C9 position of fluorene with N-donor substituents through Knoevenagel condensation significantly alters electrochemical properties, reduces energy gaps, and enables reversible oxidation processes [7]. These dibenzofulvene (DBF) derivatives show redshifted absorption bands (approximately 76 nm) compared to unsubstituted fluorene, extending their utility in biological detection systems [7].
  • Side Chain Engineering: Incorporating appropriate side chains enhances solubility in aqueous environments and prevents aggregation-induced quenching, while charged pendant groups can improve quenching efficiencies through stronger electrostatic interactions with analytes [2] [3].
  • Receptor Integration: Functionalizing fluorene polymers with specific receptor moieties (e.g., single-stranded DNA probes) enables targeted recognition of complementary DNA sequences, significantly enhancing selectivity and sensitivity [2] [4].

Biosensing Mechanisms and Applications

Primary Sensing Mechanisms

Fluorene-based DNA biosensors operate through several well-established mechanisms:

  • Fluorescence Resonance Energy Transfer (FRET): In this mechanism, fluorene derivatives act as efficient energy donors to acceptor dyes or quenchers. Binding events or conformational changes alter the distance between donor and acceptor, producing measurable changes in fluorescence emission [9] [6]. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor fluorophores, making FRET exceptionally sensitive to molecular-scale distance changes [9].
  • Electron Transfer (ET): Fluorene polymers can participate in electron transfer processes with bound DNA targets, leading to fluorescence quenching or enhancement that reports on target presence and concentration [4].
  • Aggregation-Induced Emission (AIE): Certain fluorene derivatives, particularly dibenzofulvene-based compounds, exhibit enhanced emission in aggregated states, providing a turn-on signal for detection events that induce probe aggregation [5].
  • Intramolecular Charge Transfer (ICT): Incorporation of donor-acceptor substituents on the fluorene structure enables ICT processes, which are highly sensitive to environmental changes and binding events [8].
DNA Methylation Detection

DNA methylation represents a crucial epigenetic marker, and fluorene-based biosensors have demonstrated exceptional capability in detecting methylation patterns without bisulfite conversion [6]. These systems typically employ one of three approaches:

  • Label-Free Detection: Utilizing the intrinsic fluorescence of fluorene derivatives that changes upon interaction with methylated vs. unmethylated DNA sequences [6].
  • Intercalator-Based Sensing: Employing dyes that preferentially bind to specific DNA conformations associated with methylation status, with fluorene platforms serving as signal amplifiers [6].
  • Restriction Enzyme-Coupled Detection: Combining methylation-sensitive restriction enzymes with fluorene-based reporters to generate measurable signals correlated with methylation status [6].

The following workflow illustrates a typical approach for DNA methylation detection using fluorene-based biosensors:

methylation_detection Start DNA Sample Step1 Hybridization with Fluorene Probe Start->Step1 Step2 Methylation-Sensitive Restriction Digestion Step1->Step2 Step3 Fluorescence Measurement Step2->Step3 Step4 Methylated DNA Step3->Step4 Low Signal Step5 Unmethylated DNA Step3->Step5 High Signal

miRNA Detection with CRISPR-Cas Integration

Advanced fluorene-based biosensors have been successfully integrated with CRISPR-Cas12a systems for highly specific microRNA detection. These platforms leverage the trans-cleavage activity of Cas12a enzymes activated by target miRNA recognition, which subsequently cleaves fluorene-based DNA reporters to generate measurable fluorescent signals [4]. A representative system for miRNA-155 detection achieved exceptional sensitivity through the following mechanism:

  • Target Recognition: miRNA-155 binds to circle templates with dual recognition domains, triggering multiple-sited rolling circle amplification (MRCA) that generates abundant short ssDNA secondary targets [4].
  • CRISPR Activation: The secondary targets form dsDNA with helper probes, activating the trans-cleavage activity of Cas12a enzymes [4].
  • Signal Generation: Activated Cas12a cleaves DNA-functionalized gold-polydopamine-gold nanoparticles (S3-Au-PDA-Au), preventing them from hybridizing with polyfluorene nanoparticles and quenching their fluorescence, resulting in a "turn-on" signal proportional to target concentration [4].

The experimental workflow for this sophisticated detection system is illustrated below:

crispr_workflow Start Sample containing miRNA Step1 MRCA Reaction Start->Step1 Step2 CRISPR/Cas12a Activation Step1->Step2 Step3 Trans-cleavage of Reporter Probe Step2->Step3 Step4 Fluorescence Measurement Step3->Step4 Result miRNA Quantification Step4->Result

Performance Comparison of Fluorene-Based DNA Biosensors

The table below summarizes the performance characteristics of various fluorene-based biosensing platforms for nucleic acid detection:

Table 1: Performance Metrics of Fluorene-Based Biosensing Platforms

Target Analyte Detection Mechanism Limit of Detection Dynamic Range Key Advantages

| DNA Methylation [6] | Fluorometric nanobiosensor with gold-coated magnetic nanomaterials | 3.1 × 10⁻¹⁶ M (methylated) 1.2 × 10⁻¹⁶ M (unmethylated) | Not specified | Distinguishes methylated/unmethylated sequences without bisulfite conversion | | DNA Methylation [6] | Carbon material-based with thionine fluorophore | 1 zeptomolar (10⁻²¹ M) | Not specified | Extreme sensitivity, minimal sample requirements | | DNA Methylation [6] | Quantum dot-graphene nanocomposite | 7.3 × 10⁻¹¹ M | Not specified | Label-free detection, conformational sensing | | miRNA-155 [4] | Polyfluorene-CRISPR/Cas12a with MRCA amplification | 0.26 fM | 1 fM to 10 nM | Exceptional specificity, minimal background interference | | Insulin Misfolding [8] | Functionalized fluorene-based "turn-on" sensors | 5-10 μM (Kd) | Not specified | Versatile protein conformation sensing, antioxidant properties |

Detailed Experimental Protocols

Protocol: Functionalization of Polyfluorene Nanoparticles for DNA Sensing

This protocol describes the preparation of carboxyl-functionalized polyfluorene nanoparticles (c-PFN NPs) for conjugation with DNA probes, based on established methodologies [4].

  • Materials:

    • Polyfluorene (PFN, 1 mg)
    • Poly(styrene-co-maleicanhydride) (PSMA, 1 mg)
    • Tetrahydrofuran (THF, HPLC grade)
    • Sodium hydroxide solution (0.1 M)
    • Phosphate buffered saline (PBS, 0.01 M, pH 7.4)
    • Amino-labeled single-stranded DNA probe (S2, 100 μM)
  • Procedure:

    • Prepare PFN and PSMA solutions by dissolving each polymer (1 mg) separately in THF (1 mL) under ultrasound for 3.5 hours.
    • Mix PSMA solution (0.2 mL) with PFN solution (1 mL) and stir vigorously for 30 minutes at room temperature.
    • Add the polymer mixture dropwise to deionized water (10 mL) under continuous sonication.
    • Remove THF by nitrogen purging for 30 minutes.
    • Add sodium hydroxide solution (0.1 M) to hydrolyze the maleic anhydride groups to carboxyl groups, adjusting to pH 9.0.
    • Dialyze the resulting c-PFN NPs against PBS (0.01 M, pH 7.4) for 24 hours using a dialysis membrane (MWCO: 10 kDa) to remove excess reactants.
    • Characterize the c-PFN NPs by transmission electron microscopy (TEM) and Fourier transform infrared spectroscopy (FT-IR).
    • Incubate c-PFN NPs (1 mL) with amino-labeled DNA probe S2 (10 μL, 100 μM) in the presence of EDC/NHS coupling reagents for 12 hours at 4°C with gentle shaking.
    • Purify the S2-PFN conjugates by dialysis or size exclusion chromatography.
  • Quality Control:

    • TEM should show spherical nanoparticles with average size of approximately 13.7 nm [4].
    • FT-IR should confirm the presence of carboxyl groups (peak at ~1700 cm⁻¹) and successful DNA conjugation.
    • Measure fluorescence quantum yield using integrative sphere methods; expected values >0.6 for quality batches.
Protocol: miRNA Detection Using Polyfluorene-CRISPR/Cas12a System

This protocol details the procedure for detecting miRNA-155 using the integrated polyfluorene-CRISPR/Cas12a platform [4].

  • Materials:

    • S2-PFN conjugates (from Protocol 5.1)
    • Magnetic bead-based high-efficiency DNA nanocarrier (MHDN)
    • CRISPR/Cas12a complex (Cas12a enzyme + target-specific crRNA)
    • Au-PDA-Au nanoparticles functionalized with S3 DNA (S3-Au-PDA-Au)
    • MRCA reaction components: circle template T2, phi29 DNA polymerase, dNTPs, reaction buffer
    • Helper probe (HP)
    • Target miRNA-155 standards and test samples
  • Procedure:

    • MRCA Reaction:
      • Prepare reaction mixture containing circle template T2 (50 nM), target miRNA-155 (or standards), phi29 DNA polymerase (1 U/μL), dNTPs (0.4 mM), and reaction buffer.
      • Incubate at 37°C for 90 minutes to generate short ssDNA secondary targets (ST).
      • Heat-inactivate the enzyme at 65°C for 10 minutes.
    • CRISPR/Cas12a Activation:
      • Combine MRCA products (10 μL) with helper probe HP (10 μL, 1 μM) and heat to 95°C for 2 minutes, then gradually cool to room temperature to form dsDNA activators.
      • Mix with CRISPR/Cas12a complex (5 μL) and incubate at 37°C for 30 minutes to activate trans-cleavage activity.
    • Trans-Cleavage Reaction:
      • Add S3-Au-PDA-Au reporters (20 μL) to the activated CRISPR/Cas12a mixture.
      • Incubate at 37°C for 60 minutes to allow cleavage of S3-DNA.
    • Hybridization and Detection:
      • Prepare S2-PFN-MHDN by hybridizing S2-PFN with MHDN.
      • Add the cleavage reaction mixture to S2-PFN-MHDN and incubate at 37°C for 30 minutes.
      • Separate magnetic components and measure fluorescence intensity at excitation/emission wavelengths of 380/420 nm.
  • Data Analysis:

    • Plot fluorescence intensity versus miRNA-155 concentration to generate a standard curve.
    • Calculate unknown sample concentrations from the standard curve.
    • The system typically shows a linear range from 1 fM to 10 nM with detection limit of 0.26 fM [4].

Troubleshooting and Optimization Guidelines

  • Low Fluorescence Signal: Ensure proper conjugation of DNA probes to fluorene nanoparticles by verifying coupling efficiency through gel electrophoresis or HPLC analysis. Optimize the density of DNA probes on nanoparticle surfaces to avoid self-quenching.
  • High Background Signal: Implement additional purification steps (e.g., dialysis, size exclusion chromatography) to remove unreacted components. Optimize the concentration of CRISPR/Cas12a complex to minimize non-specific trans-cleavage activity.
  • Poor Sensitivity: Enhance signal amplification by optimizing MRCA reaction time and temperature. Ensure the crRNA sequence is specifically designed for maximum activation efficiency with your target sequence.
  • Inconsistent Results Between Replicates: Standardize the preparation of fluorene nanoparticles to ensure batch-to-batch consistency. Implement strict quality control measures for all DNA components and enzymes.

Conclusion and Future Perspectives

Fluorene derivatives represent a versatile and powerful platform for DNA biosensing applications, offering exceptional sensitivity, modular design flexibility, and compatibility with advanced detection technologies like CRISPR-Cas systems. Their unique photophysical properties, particularly the molecular wire effect and tunable emission characteristics, enable detection limits that surpass conventional fluorescent probes.

Future development directions include the creation of multiplexed detection systems leveraging the color-tunability of fluorene derivatives, integration with microfluidic platforms for point-of-care diagnostics, and expansion to in vivo sensing applications through further biocompatibility optimization. The continued refinement of these biosensing platforms holds significant promise for advancing diagnostic capabilities in cancer detection, infectious disease monitoring, and epigenetic research.

References

Application Notes and Protocols: Fluorescent Polymer-Based Sensors for Detection of Nitroaromatic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitroaromatic compounds (NACs) are a significant class of environmental pollutants and security threats due to their extensive use in industrial chemicals, armaments, and pharmaceuticals. Their toxicity, mutagenicity, and persistence in the environment necessitate efficient and sensitive detection methods. [1] Traditional analytical techniques, while effective, often involve sophisticated instrumentation, lack portability, and can be time-consuming and costly. [2] [3]

Conjugated polymers (CPs) and other polymer-based materials have emerged as powerful tools for fluorescent sensing of NACs. Their exceptional properties, such as high fluorescence quantum yield, good photostability, and unique "molecular wire effect" that amplifies sensory response, make them ideal for designing highly sensitive and selective sensors. [4] These sensors operate primarily through a fluorescence quenching ("turn-off") mechanism, where the electron-deficient NACs quench the fluorescence of the electron-rich polymers. This document provides detailed application notes and standardized protocols for utilizing these advanced materials in environmental sensing and forensic analysis.

Sensor Materials and Their Properties

A variety of polymer architectures have been developed for NAC detection, each with distinct advantages. The following table summarizes key polymer types and their reported performance.

Table 1: Performance of Selected Polymer-Based Materials for NAC Detection

Polymer / Material Type Target Analyte Sensing Mechanism Limit of Detection (LOD) Quenching Constant (Ksv)
Fluorene-based CPs (CP1, CP2, CP3) [2] Picric Acid (PA) Static Quenching (PET) 3.2 - 6.1 pM 2.13×10⁶ - 4.27×10⁶ M⁻¹
1,2,3-Triazolyl-functionalized CPs (P2) [2] Picric Acid (PA) Static Quenching (PET) Not Specified 6.4×10⁴ M⁻¹
Three-component CPs (P4, P5) [2] DNT Vapor Fluorescence Quenching Not Specified ~93-96% quenching in 5 sec
Conjugated Microporous Polymer (CMP-TBP-BB) [5] 2,4,6-Trinitrophenol (TNP) Fluorescence Quenching Parts per million (ppm) level Not Specified
Triphenylamine-based Carboxylic Acids [6] Picrate Anion Charge-Transfer Complexation Not Specified Appreciable constants reported

Detailed Experimental Protocols

Protocol: Single-Drop Microextraction (SDME) for Sample Pre-concentration

This green analytical method is used for the extraction and pre-concentration of NACs from various water samples prior to chromatographic analysis. [1]

3.1.1. Workflow Diagram

The following diagram illustrates the optimized SDME procedure:

SDME_Workflow start Start: Prepare Aqueous Sample step1 Adjust Sample Parameters: - pH - Ionic Strength (Salt) start->step1 step2 Select Extraction Solvent: Toluene step1->step2 step3 Inject Solvent Microdrop (1-3 µL) into Sample step2->step3 step4 Direct Immersion Extraction with Mixing for Set Time step3->step4 step5 Retract Microdrop into Syringe step4->step5 step6 Inject into GC-ECD for Analysis step5->step6

3.1.2. Materials and Reagents

  • Aqueous Sample: Deionized, tap, seawater, or model forensic rinse water.
  • Extraction Solvent: Toluene (HPLC grade). It was selected for forming a stable microdrop immiscible with water without significant volume loss. [1]
  • Salting-Out Agent: Sodium chloride (NaCl, analytical grade).
  • Equipment: Gas Chromatograph with an Electron Capture Detector (GC-ECD), microsyringe (e.g., 10 µL capacity), vial with septum, magnetic stirrer and stir bar.

3.1.3. Step-by-Step Procedure

  • Sample Preparation: Transfer 10-15 mL of the water sample into a clean glass vial. Adjust the sample's pH and ionic strength as required. The addition of salt can improve extraction efficiency for some NACs. [1]
  • Solvent Selection: Draw 1-3 µL of pure toluene into the microsyringe. Note: Avoid solvents like n-butyl acetate or binary mixtures that show significant droplet volume loss during extraction. [1]
  • Microextraction: Immerse the syringe needle into the sample vial. Dispense a single microdrop of toluene, allowing it to hang from the needle tip. Ensure the drop is fully immersed in the sample solution (Direct Immersion SDME). [1]
  • Extraction: Activate the magnetic stirrer to provide gentle mixing. Allow the extraction to proceed for a predetermined time (e.g., 10-30 minutes) to reach equilibrium. [1]
  • Drop Retrieval: After the extraction time, carefully retract the microdrop back into the syringe.
  • Analysis: Immediately inject the entire contents of the syringe into the GC-ECD for separation and detection.

3.1.4. Performance Data The optimized SDME-GC-ECD method demonstrates high sensitivity for a range of NACs, as shown in the table below.

Table 2: Limits of Detection (LOD) for NACs via SDME-GC-ECD in Different Matrices [1]

Analyte LOD in Deionized Water (μg/L) LOD in Tap Water (μg/L) LOD in Seawater (μg/L) LOD in Forensic Rinse Water (μg/L)
Nitrobenzene (NB) 0.01 0.01 0.01 0.03
2-Nitrotoluene (2-NT) 0.02 0.01 0.01 0.04
4-Nitrotoluene (4-NT) 0.03 0.02 0.01 0.06
1,3-Dinitrobenzene (1,3-DNB) 0.02 0.01 0.01 0.05
2,4-Dinitrotoluene (2,4-DNT) 0.04 0.03 0.02 0.08
Trinitrotoluene (TNT) 0.09 0.06 0.03 0.11
Protocol: Fluorescence Quenching Assay for NAC Detection

This protocol describes a general method for detecting NACs using the quenching of fluorescence in conjugated polymers or small organic fluorophores in solution. [2] [6]

3.2.1. Materials and Reagents

  • Fluorophore: A solution of the conjugated polymer (e.g., fluorene-based CPs) or small molecule (e.g., triphenylamine-carboxylic acids) in an appropriate solvent (e.g., THF, DMF, or H₂O/THF mixtures). [2] [6]
  • Analyte Stock Solutions: Standard solutions of target NACs (e.g., Picric Acid, Nitrobenzene, DNT) in the same solvent as the fluorophore.
  • Equipment: Spectrofluorimeter, quartz cuvette, micropipettes.

3.2.2. Step-by-Step Procedure

  • Baseline Measurement: Place a known volume (e.g., 2 mL) of the fluorophore solution in a quartz cuvette. Measure the fluorescence emission spectrum to obtain the initial intensity (I₀).
  • Titration with Analyte: Add a small, incremental volume of the NAC analyte stock solution to the cuvette. Mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-2 minutes).
  • Measurement of Quenched Intensity: After each addition, measure the fluorescence emission spectrum again and record the intensity (I).
  • Data Collection: Repeat steps 2 and 3 for multiple additions to generate a dataset of fluorescence intensity versus analyte concentration.
  • Data Analysis: Plot the quenching data according to the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where [Q] is the quencher concentration. The slope of the linear plot gives the Stern-Volmer constant (Kₛᵥ), which quantifies the quenching efficiency. [2]

3.2.3. Sensing Mechanism Diagram

The following diagram illustrates the primary mechanism of fluorescence quenching:

QuenchingMechanism Photoexcitation Photoexcitation Fluorescence Fluorescence Photoexcitation->Fluorescence Radiativer Decay Quenching Quenching Photoexcitation->Quenching Non-Radiative Decay NAC Nitroaromatic Compound (Acceptor) Quenching->NAC e- Transfer (PET) Polymer Electron-Rich Polymer (Donor) Polymer->Photoexcitation  hv (Absorption)

Alternative and Complementary Methods

MALDI-TOF Mass Spectrometry for Soil Analysis

For complex solid matrices like contaminated soil, a robust MALDI-TOF MS method has been developed.

4.1.1. Workflow Diagram

MALDI_Workflow Soil Contaminated Soil Sample Extract Extract with ACN (Overhead Shaker, 18h) Soil->Extract Prep Prepare MALDI Target: Mix Extract, Matrix (DAN), & Internal Standard Extract->Prep Crystal Spot and Crystallize Prep->Crystal Analyze Acquire MALDI-TOF MS Spectra Crystal->Analyze

4.1.2. Key Steps and Considerations

  • Extraction: Soil samples are extracted with acetonitrile (ACN) on an overhead shaker for at least 18 hours. [3]
  • Matrix: 1,5-Diaminonaphthalene (DAN) is used as the matrix substance. Caution: DAN is assumed to be carcinogenic and must be handled with care. [3]
  • Quantification: The use of an internal standard (e.g., 5-chloro-2,4-dinitrotoluene, CDNT) is critical for reliable quantification. It corrects for variations in spot-to-spot crystallization and ion yield. [3]
  • Analysis: Multiple spectra should be acquired from different spots on the target to account for heterogeneity. While reproducibility (RSD of 6-20%) is lower than LC-MS/MS, the method offers high throughput for screening. [3]

Conclusion

Fluorescent polymer-based sensors provide a powerful, sensitive, and often portable platform for detecting hazardous nitroaromatic compounds. The protocols outlined here—from green sample pre-concentration via SDME to highly sensitive fluorescence quenching assays and high-throughput soil screening with MALDI-TOF MS—offer researchers a comprehensive toolkit for environmental monitoring, forensic analysis, and security applications. The ongoing development of new conjugated polymers and biobased materials promises even greater selectivity and integration into field-deployable devices in the future.

References

post-functionalization click chemistry with BBF derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Click Chemistry for Post-Functionalization: An Overview

Post-functionalization via click chemistry involves modifying a pre-synthesized core molecule, such as an organometallic complex or a natural product derivative, by "clicking" on new functional groups [1]. This approach is highly valued for its efficiency, high yields, and compatibility with a wide range of functional groups and reaction conditions, often in aqueous environments [2] [3].

The most prevalent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage [4] [5]. For systems where copper is problematic due to toxicity or interference, copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction are excellent bioorthogonal options [6] [7] [5].

Summary of Click Reactions

The following table compares the key click reactions relevant to functionalizing complex molecules.

Reaction Type Key Reagents Typical Conditions Key Features Common Applications
CuAAC [1] [4] [5] Azide, terminal alkyne, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate) Water/acetone or THF/H₂O mixture, RT to 50 °C, 4-24 hours High regioselectivity (1,4-isomer), requires metal catalyst, fast kinetics Functionalization of organometallic complexes [1] [4], polymer chemistry [3], bioconjugation [7]
SPAAC [6] [7] [5] Azide, strained cyclooctyne (e.g., DBCO, DIBO) Aqueous buffer (PBS), pH 7.4, RT, 1-12 hours Metal-free, driven by ring strain, slower than CuAAC Site-specific antibody-drug conjugation [7], live-cell imaging
IEDDA [6] [7] [5] Tetrazine, strained alkene/alkyne (e.g., trans-cyclooctene, norbornene) Aqueous buffer, RT, minutes to hours Metal-free, ultrafast kinetics, fluorogenic potential High-speed bioorthogonal labeling, in vivo applications
SuFEx [6] [8] Sulfuryl fluoride/imidazolium salt, silyl ethers or phenols Often requires base activation, milder versions emerging High stability, emerging as a powerful click reaction Synthesis of polysulfates, polyesters, library diversification

Detailed Experimental Protocol: CuAAC for Organometallic Complexes

The following workflow and detailed steps are adapted from a study on the post-functionalization of Re(I), Pt(II), and Ir(III) complexes, providing a robust template for BBF derivatives [4].

Step1 Step 1: Precursor Preparation (BBF core with terminal alkyne) Step2 Step 2: Deprotection (if needed) K₂CO₃, MeOH, RT, 4h Step1->Step2 Step3 Step 3: CuAAC Reaction Azide, CuSO₄, Na Ascorbate, Acetone/H₂O, RT, 12-24h Step2->Step3 Step4 Step 4: Purification & Analysis Precipitation, Chromatography, NMR, ESI-MS Step3->Step4

Procedure
  • Precursor Preparation: Synthesize or obtain the BBF derivative functionalized with a terminal alkyne group. If the alkyne is protected (e.g., as a TMS derivative), proceed to deprotection [4].
  • Deprotection of Alkyne:
    • Dissolve the protected BBF-alkyne precursor (e.g., 0.1 mmol) in anhydrous methanol (10 mL).
    • Add potassium carbonate (K₂CO₃, 0.5 mmol) and stir the reaction mixture at room temperature.
    • Monitor the reaction by TLC or NMR. Typical completion time is ~4 hours.
    • Upon completion, filter the solution to remove salts and concentrate the filtrate under reduced pressure to obtain the deprotected BBF-alkyne [4].
  • CuAAC "Click" Reaction:
    • Dissolve the deprotected BBF-alkyne (0.05 mmol) and the desired azide component (0.055 mmol, 1.1 eq) in a 2:1 mixture of acetone and water (6 mL total) [4].
    • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.005 mmol, 10 mol%) and sodium ascorbate (0.01 mmol, 20 mol%) to the reaction mixture.
    • Stir the resulting mixture vigorously at room temperature for 12 to 24 hours. The reaction can be monitored by TLC or LC-MS for the consumption of the alkyne starting material.
  • Work-up and Purification:
    • Dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 15 mL).
    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
    • Purify the crude product using flash column chromatography on silica gel to obtain the pure "clicked" BBF derivative [4].
  • Characterization:
    • Characterize the final product by ( ^1H ) NMR and ( ^{13}C ) NMR spectroscopy. The successful conjugation is confirmed by the complete disappearance of the terminal alkyne proton resonance and the appearance of new signals corresponding to the triazole ring and the appended group in the aromatic region of the ( ^1H ) NMR spectrum [4].
    • Confirm the molecular weight by ESI or HRMS, observing the corresponding [M+H]⁺ or [M+Na]⁺ ion [4].

Key Applications and Strategic Considerations

The true power of click chemistry lies in its ability to efficiently create diverse libraries and complex conjugates, which is directly applicable to drug discovery and materials science.

Creating Molecular Diversity

Click chemistry is ideal for generating a family of derivatives from a single BBF core. By reacting one BBF-alkyne with a library of different azides, a large set of analogs can be rapidly synthesized for structure-activity relationship (SAR) studies [6]. This modularity is a cornerstone of modern medicinal chemistry.

Synthesis of Bioconjugates

A prominent application is the synthesis of well-defined antibody-drug conjugates (ADCs) or photoimmunoconjugates (PICs). As illustrated below, a site-specific "clickable handle" can be installed onto an antibody, which then reacts with a functionally active BBF derivative.

A Antibody B Enzymatic Modification (mTGase, Amine Substrate) A->B C Antibody with Clickable Handle B->C E Convergent Click Reaction (e.g., SPAAC) C->E D BBF Derivative with Azide D->E F Site-Specific Antibody-BBF Conjugate E->F

This chemo-enzymatic approach ensures homogeneity and preserves the biological activity of the antibody, a significant advantage over non-specific conjugation methods that create a heterogeneous mixture [7].

Addressing Catalyst Toxicity with Metal-Free Reactions

For applications in living systems or with metal-sensitive BBF cores, CuAAC poses a challenge due to copper's cytotoxicity and potential to cause side reactions [7]. In these cases, metal-free bioorthogonal reactions are critical.

  • SPAAC: Uses a strained cyclooctyne (e.g., DBCO) that reacts with an azide without a catalyst, ideal for sensitive biologics [7].
  • IEDDA: Between a tetrazine and a strained alkene (e.g., norbornene or trans-cyclooctene), this is one of the fastest known bioorthogonal reactions, enabling extremely efficient labeling in complex environments [6] [5].

Challenges and Future Directions

While click chemistry is powerful, several challenges and emerging trends are worth noting:

  • Cytotoxicity of Metal Catalysts: The copper catalyst in CuAAC can be toxic to cells and may interfere with certain functional groups [2] [7]. This drives the development and use of metal-free alternatives like SPAAC and IEDDA for biological applications.
  • Optimization for Biocompatibility: Future research is focused on making click reactions even more compatible with physiological conditions—for example, by developing new catalysts that are non-toxic or reactions that proceed efficiently at very low concentrations [2].
  • Emerging Techniques: The combination of click chemistry with artificial intelligence shows promise for rapidly predicting and optimizing the synthesis of new candidate molecules [2]. Furthermore, new activation methods like visible light photoclick chemistry offer spatiotemporal control over the conjugation process [3].

Key Takeaways for BBF Derivative Research

  • Start with CuAAC: For standard chemical synthesis in a lab setting, the CuAAC reaction is the most robust and widely used method to begin exploring BBF post-functionalization [1] [4].
  • Prioritize Metal-Free for Bioapplications: If your BBF derivative is intended for biological testing or conjugation to biomolecules, plan to use SPAAC or IEDDA from the outset to avoid copper-related complications [7].
  • Leverage Modularity: Use the "click" approach to rapidly build a library of BBF derivatives by reacting a single alkyne-functionalized BBF core with a diverse set of commercial azides [6].
  • Validate Thoroughly: Always use a combination of NMR and mass spectrometry to confirm the structure of your "clicked" products, paying close attention to the signature of the triazole ring [4].

References

Comprehensive Application Notes and Protocols: Cross-Linked Networks from BBF-Based Polymers for Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biobased Polymer Networks

Biobased foams (BBFs) and their cross-linked network derivatives represent an emerging class of sustainable biomaterials with significant potential for pharmaceutical and medical applications. These materials are composed of base polymers completely or partially derived from biomass and its derivatives, including soybeans, corn starches, celluloses, vegetable oils, and other agricultural residuals [1]. The development of cross-linked networks from BBF-based polymers aligns with growing initiatives to reduce petroleum-based plastic waste through the creation of biodegradable alternatives that demonstrate enhanced environmental compatibility while maintaining performance characteristics suitable for demanding biomedical applications [1].

The fundamental structure of these materials consists of a three-dimensional mesh of interconnected polymer chains created through various cross-linking strategies. This mesh structure with extensive crosslinks is developed by establishing pathways between most points in the polymer, resulting in materials with unique properties that make them particularly valuable for controlled release systems, tissue engineering scaffolds, and implantable medical devices [2]. Both chain polymerization and step polymerization can be employed to synthesize polymer networks through the incorporation of multifunctional monomers or multifunctional crosslinkers [2]. The crosslinking between monomers can occur through either chemical or physical linkages, with static and dynamic covalent bonds establishing connections between monomer units in chemically crosslinked polymers, while non-covalent interactions including ionic bonds, hydrogen bonding, and π-π interactions form physically crosslinked or "supramolecular" polymers [2].

Table 1: Classification of Cross-Linked BBF Polymer Networks Based on Material Properties and Applications

Network Type Key Characteristics Common BBF Polymers Biomedical Applications
Thermosets Irreversible bonds; maintain shape when heated; resistant to heat melting and solvents Bio-based polyurethanes, epoxy, phenol-formaldehyde Bone implants, durable medical devices, structural supports [2]
Hydrogels Water-absorbing; maintain structure due to crosslinking; exhibit solid and liquid characteristics Gelatin methacrylate (GelMA), hyaluronic acid derivatives, collagen-based Tissue engineering, drug delivery, wound healing, artificial muscles [2] [3]
Elastomers Elastic materials with loosely joined network structure; stretch and return to original shape Polyisoprene, bio-based silicone alternatives Seals, gaskets, flexible implants, wearable drug delivery systems [2]
Covalent Adaptable Networks (CANs) Reshapable via cross-link exchange at elevated temperatures; reprocessable Biobased polyesters, disulfide-containing polymers Stimuli-responsive drug delivery, recyclable medical devices [4]

Synthesis Protocols for Cross-Linked BBF Networks

Physical Cross-Linking Methods

Freeze-Thaw Cyclic Processing creates physically cross-linked networks through the formation and subsequent melting of ice crystals that force polymer chains into proximity, promoting hydrogen bonding and other physical interactions. This technique is particularly suitable for natural polymer hydrogels derived from collagen, gelatin, or hyaluronic acid [3]. The standard protocol begins with preparing a 2-5% (w/v) polymer solution in distilled water or phosphate-buffered saline (PBS). The solution is then poured into molds and subjected to freezing at -20°C for 12-18 hours, followed by thawing at 4°C for 4-6 hours. This freeze-thaw cycle is repeated 3-5 times to increase cross-linking density and mechanical strength. The resulting hydrogel is then equilibrated in PBS at room temperature for 24 hours before characterization or use. The key advantages of this method include the absence of chemical cross-linkers (reducing potential cytotoxicity) and the ability to create highly porous structures suitable for cell infiltration and drug encapsulation [3].

Ionic Cross-Linking utilizes divalent or trivalent cations to form bridges between anionic polymer chains, creating stable three-dimensional networks. This method is particularly effective for BBF polymers containing carboxylate or sulfate groups, such as alginates, pectins, and certain modified celluloses [3]. The standard protocol involves preparing a 1-3% (w/v) polymer solution in deionized water, followed by dropwise addition of this solution into a cross-linking bath containing 0.1-0.5 M calcium chloride (CaCl₂), zinc acetate (Zn(OAc)₂), or other multivalent ion solutions under constant stirring. The beads or constructs are allowed to cure in the cross-linking solution for 15-30 minutes, then rinsed thoroughly with deionized water to remove unbound ions. The cross-linking density can be controlled by adjusting the ion concentration, polymer molecular weight, and reaction time. This method offers mild processing conditions that preserve the bioactivity of sensitive therapeutic compounds [3].

Chemical Cross-Linking Strategies

Enzymatic Cross-Linking employs specific enzymes, particularly microbial transglutaminase, to catalyze the formation of stable covalent bonds between protein-based BBF polymers. This method is highly effective for gelatin, casein, and other plant-derived proteins [3]. The protocol involves preparing a 5-10% (w/v) polymer solution in PBS at 37°C, followed by the addition of transglutaminase (10-50 U/g of polymer) with gentle mixing. The solution is then cast into molds and incubated at 37°C for 2-6 hours to allow cross-linking to proceed. The reaction is terminated by heating to 70°C for 30 minutes or through the addition of enzyme inhibitors. The resulting hydrogels exhibit excellent biocompatibility and can be tailored to achieve specific mechanical properties by varying the enzyme concentration and reaction time [3].

Photoinitiated Cross-Linking uses light-sensitive compounds to generate radicals that initiate polymerization upon exposure to specific wavelengths. This method is particularly suitable for methacrylated BBF polymers such as gelatin methacrylate (GelMA) or methacrylated hyaluronic acid [3]. The standard protocol begins with synthesizing the methacrylated polymer derivative, which is then dissolved in PBS at 5-20% (w/v) concentration. A photoinitiator (Irgacure 2959 or lithium phenyl-2,4,6-trimethylbenzoylphosphinate) is added at 0.05-0.2% (w/v) concentration, and the solution is exposed to UV light (365-405 nm) at an intensity of 5-20 mW/cm² for 30-300 seconds. The cross-linking density can be precisely controlled by varying the degree of methacrylation, light intensity, exposure time, and photoinitiator concentration. This technique enables spatial control over cross-linking and is compatible with various fabrication techniques including 3D printing [3].

Dynamic Covalent Chemistry for Adaptive Networks

Covalent Adaptable Networks (CANs) incorporate dynamic covalent bonds that can undergo reversible breaking and reforming under specific conditions, enabling reprocessability and self-healing capabilities [4]. The synthesis of vitrimer-type BBF networks utilizes exchange reactions such as transesterification, disulfide exchange, or imine chemistry. A representative protocol for polyester-based vitrimers involves synthesizing a glycerol-succinic acid prepolymer with excess hydroxyl groups, which is then cross-linked with citric acid or other tri- or tetra-functional carboxylic acids at 120-150°C for 2-6 hours. The catalyst (zinc acetate or tin(II) oxalate) is typically added at 1-5 mol% relative to ester groups. The resulting networks maintain constant cross-link density upon heating due to the associative exchange mechanism, exhibiting an Arrhenius dependence of viscosity on temperature that enables reshaping and repair while maintaining mechanical integrity at service temperatures [4].

Table 2: Optimization Parameters for Cross-Linking Methods of BBF-Based Polymers

Cross-Linking Method Key Parameters Optimal Range Impact on Network Properties
Physical (Freeze-Thaw) Freezing temperature, Cycle number, Polymer concentration -20°C, 3-5 cycles, 2-5% (w/v) Increased mechanical strength with more cycles; Higher polymer concentration reduces pore size [3]
Ionic Cross-Linking Ion type, Ion concentration, Reaction time Ca²⁺ 0.1-0.5 M, 15-30 min Higher ion concentration increases cross-linking density and reduces swelling ratio [3]
Enzymatic Cross-Linking Enzyme activity, Temperature, Incubation time 10-50 U/g, 37°C, 2-6 hours Higher enzyme activity decreases gelation time and increases stiffness [3]
Photo-Cross-Linking Photoinitiator type, UV intensity, Exposure time 0.05-0.2%, 5-20 mW/cm², 30-300 s Longer exposure increases cross-linking density; Higher initiator concentration may cause cytotoxicity [3]
Dynamic Covalent Catalyst concentration, Temperature, Cross-link density 1-5 mol%, 120-150°C, Varies Higher catalyst content reduces relaxation time; Temperature controls reprocessability [4]

Characterization Methods and Protocols

Structural and Chemical Characterization

Swelling and Gel Fraction Analysis provides fundamental information about network structure and cross-linking density. The standard protocol begins with preparing dried network samples of known weight (Wd). The samples are immersed in excess PBS (pH 7.4) or deionized water at room temperature for 24-48 hours to reach equilibrium swelling. The swollen samples are then carefully removed, surface moisture is blotted, and the swollen weight (Ws) is recorded. The samples are subsequently dried to constant weight under vacuum at 40°C, and the final dried weight (Wf) is measured. The equilibrium swelling ratio (Q) is calculated as Q = Ws/Wd, while the gel fraction (G) is determined as G = (Wf/Wd) × 100%. These parameters provide critical information about the network's hydrophilicity, cross-linking density, and structural integrity [2].

Fourier-Transform Infrared (FTIR) Spectroscopy enables the identification of chemical functional groups and verification of cross-linking reactions. The analysis is performed using an FTIR spectrometer with an attenuated total reflection (ATR) accessory. Samples are prepared as thin films or finely ground powders and placed directly on the ATR crystal. Spectra are collected over a range of 4000-400 cm⁻¹ with 32 scans at 4 cm⁻¹ resolution. For cross-linked BBF networks, specific attention should be paid to the disappearance of reactive groups (e.g., methacrylate C=C at 1635-1640 cm⁻¹) and the appearance of new bonds (e.g., ester C=O at 1730-1740 cm⁻¹). Difference spectroscopy can be employed to highlight spectral changes resulting from cross-linking reactions, providing evidence of successful network formation [2].

Mechanical and Thermal Characterization

Dynamic Mechanical Analysis (DMA) characterizes the viscoelastic properties of cross-linked BBF networks under various temperature and frequency conditions. The standard protocol utilizes a DMA instrument equipped with either tension, compression, or shear fixtures depending on sample geometry and stiffness. Samples are typically prepared as rectangular strips (20×10×1 mm) or circular disks (8-10 mm diameter, 1-2 mm thickness). The temperature sweep method involves heating samples from -50°C to 200°C at a rate of 2-5°C/min under a constant frequency of 1 Hz and strain amplitude within the linear viscoelastic region (typically 0.01-0.1%). The storage modulus (E'), loss modulus (E"), and tan δ (E"/E') are recorded throughout the temperature range. The glass transition temperature (Tg) is identified as the peak maximum of the tan δ curve. For CANs, stress relaxation experiments are performed by applying a constant strain (1-5%) at various temperatures and monitoring the decay of stress over time, enabling calculation of characteristic relaxation times [2] [4].

Differential Scanning Calorimetry (DSC) determines thermal transitions including glass transition, melting, and crystallization behavior. Samples (5-10 mg) are sealed in aluminum pans and analyzed using a DSC instrument under nitrogen purge. A typical temperature program includes heating from -50°C to 200°C at 10°C/min, cooling back to -50°C at 10°C/min, and a second heating to 200°C at 10°C/min. The glass transition is identified as a step change in heat capacity in the second heating scan, while melting endotherms and crystallization exotherms are analyzed from the first heating and cooling scans, respectively. The degree of crystallinity can be calculated from melting endotherms using the theoretical heat of fusion for 100% crystalline polymer [2].

G cluster_struct Structural Characterization cluster_mech Mechanical Characterization cluster_therm Thermal Characterization cluster_bio Biological Evaluation start Start Characterization prep Sample Preparation start->prep structural Structural Analysis prep->structural mechanical Mechanical Testing prep->mechanical thermal Thermal Analysis prep->thermal bio Biological Evaluation structural->bio swelling Swelling & Gel Fraction structural->swelling ftir FTIR Spectroscopy structural->ftir morphology Morphological Analysis structural->morphology mechanical->bio dma Dynamic Mechanical Analysis mechanical->dma tensile Tensile/Compression Tests mechanical->tensile rheology Rheological Analysis mechanical->rheology thermal->bio dsc DSC Analysis thermal->dsc tga TGA Analysis thermal->tga degradation Degradation Studies bio->degradation biocompatibility Biocompatibility Assays bio->biocompatibility drug_release Drug Release Profiling bio->drug_release data Data Integration end Network Validation data->end swelling->data ftir->data morphology->data dma->data tensile->data rheology->data dsc->data tga->data degradation->data biocompatibility->data drug_release->data

Diagram 1: Comprehensive workflow for characterization of cross-linked BBF networks, integrating structural, mechanical, thermal, and biological evaluation methods to establish structure-property relationships.

Drug Delivery Applications and Protocols

Central Nervous System (CNS) Delivery Systems

Challenge Overview: The blood-brain barrier (BBB) presents a significant challenge for drug delivery to the CNS, as it inhibits the entry of molecules greater than 400 Daltons and expresses efflux transporters that actively remove many therapeutic compounds [5]. Cross-linked BBF networks offer innovative strategies to overcome these limitations through localized, sustained release systems that bypass the BBB.

Injectable Hydrogel System for CNS Delivery: A representative protocol for creating an injectable BBF hydrogel for CNS drug delivery utilizes a thermoresponsive polymer combination. The formulation consists of 3% (w/v) methylcellulose derived from biomass and 2% (w/v) gelatin in PBS, combined with the therapeutic agent (e.g., neurotrophic factors or small molecule drugs) at the desired concentration. The polymer solution is maintained at 4°C during preparation to ensure homogeneity and prevent premature gelation. For administration, the solution is loaded into a syringe and injected directly into the target CNS region, where it undergoes sol-gel transition at body temperature (37°C). The gelation kinetics can be tailored by adjusting the methylcellulose-to-gelatin ratio, polymer molecular weights, and inclusion of additional cross-linking agents. For sustained release applications, the hydrogel can be further cross-linked with 0.1% (w/v) genipin, a natural cross-linking agent, which forms stable covalent bonds between polymer chains and extends drug release to several weeks [5] [3].

Nanoparticle-Hydrogel Composite System: For enhanced penetration into brain tissue, a composite system combining BBF nanoparticles within an injectable hydrogel matrix can be developed. The protocol begins with preparing drug-loaded nanoparticles using a double emulsion solvent evaporation technique. The polymer (PLGA or biobased alternative) is dissolved in dichloromethane (5% w/v), and the drug is added to this organic phase. This solution is then emulsified with an inner aqueous phase using probe sonication, forming a water-in-oil emulsion. This primary emulsion is subsequently added to an outer aqueous phase containing polyvinyl alcohol (1% w/v) and emulsified again to form a water-in-oil-in-water double emulsion. The organic solvent is evaporated under reduced pressure, and nanoparticles are collected by centrifugation. These drug-loaded nanoparticles are then incorporated into the BBF hydrogel matrix at a concentration of 5-15% (w/v) prior to injection. This composite system provides dual-phase release kinetics - rapid initial release from the hydrogel matrix followed by sustained release from the nanoparticles [5].

Bone Tissue Engineering Applications

Signaling Pathway Activation: Cross-linked BBF networks for bone tissue engineering are designed to activate specific signaling pathways critical for osteogenesis, including Wnt, BMP, TGF-β, and Notch pathways [6]. A representative protocol for creating an osteoinductive BBF scaffold incorporates bioactive compounds that target these pathways within a mechanically robust network.

Mineralized Composite Scaffold Preparation: The protocol utilizes a combination of biobased polymers and bioceramics to create a composite material that mimics the composition of natural bone. The base polymer solution consists of 4% (w/v) gelatin (type B) and 1% (w/v) alginate in distilled water. To this solution, nano-hydroxyapatite (nHA) is added at 20-40% (w/w relative to polymer) to provide osteoconductive mineral content. Bioactive compounds such as BMP-2 (100-200 ng/mL) or small molecule pathway modulators (e.g., SB431542 for TGF-β pathway activation) are incorporated into the polymer solution. The mixture is then cross-linked through a dual mechanism: first, ionic cross-linking is achieved by adding 0.1 M calcium gluconate dropwise with constant stirring; second, enzymatic cross-linking is initiated by adding microbial transglutaminase (20 U/g gelatin) and incubating at 37°C for 2 hours. The resulting scaffold exhibits compressive modulus in the range of 100-500 kPa, suitable for bone tissue engineering applications, and sustained release of bioactive compounds over 21-28 days [6].

Table 3: Drug Release Optimization Parameters for BBF-Based Cross-Linked Networks

Formulation Parameter Impact on Release Profile Optimization Strategy Typical Range for CNS Delivery Typical Range for Bone Repair
Cross-Linking Density Higher density slows release rate Adjust cross-linker concentration or reaction time Moderate (for weeks release) High (for months release) [5] [6]
Polymer Composition Hydrophilic polymers increase release rate Blend hydrophilic/hydrophobic polymers Fast-moderate release required Slow release preferred [3]
Drug Loading Method Direct dissolution vs. particle incorporation affects burst release Use nanoparticle encapsulation for sustained release 1-5% w/w (high potency drugs) 0.5-3% w/w (growth factors) [5]
Stimuli-Responsive Elements Enable triggered release at target site Incorporate pH, enzyme, or temperature-sensitive moieties Enzyme-sensitive to BBB disruptions pH-sensitive for osteoclast activity [3] [4]
Degradation Rate Surface erosion vs. bulk erosion affects release kinetics Control crystallinity and cross-link type 4-8 week complete degradation 3-6 month complete degradation [1] [6]

G cluster_pathways Signaling Pathways cluster_cellular Cellular Responses cluster_tissue Tissue Regeneration start Drug/BBF Formulation admin Administration start->admin degradation Network Degradation admin->degradation signaling Signaling Pathway Activation degradation->signaling Controlled release of bioactives bmp BMP Pathway signaling->bmp wnt Wnt/β-catenin signaling->wnt tgf TGF-β Pathway signaling->tgf notch Notch Signaling signaling->notch cellular Cellular Response proliferation Cell Proliferation cellular->proliferation differentiation Cell Differentiation cellular->differentiation migration Cell Migration cellular->migration angiogenesis Angiogenesis cellular->angiogenesis tissue Tissue Regeneration matrix Matrix Deposition tissue->matrix remodeling Tissue Remodeling tissue->remodeling integration Host Integration tissue->integration outcome Therapeutic Outcome bmp->cellular wnt->cellular tgf->cellular notch->cellular proliferation->tissue differentiation->signaling Feedback differentiation->tissue migration->tissue angiogenesis->tissue matrix->signaling Mechanical cues matrix->outcome remodeling->outcome integration->outcome

Diagram 2: Signaling pathways and therapeutic action mechanism of drug-loaded BBF networks, illustrating the sequence from administration to tissue regeneration through activation of key cellular signaling pathways.

Regulatory Considerations and Translation

The development of cross-linked BBF networks for pharmaceutical applications requires careful attention to regulatory requirements and manufacturing standards. Key considerations include comprehensive characterization of starting materials, validation of cross-linking efficiency, and demonstration of batch-to-batch consistency. Natural polymers exhibit inherent variability due to their biological origin, necessitating rigorous quality control measures including specification of botanical sources, extraction methods, and purification protocols [1] [3]. For BBF polymers modified with functional groups (e.g., methacrylation), the degree of substitution must be carefully controlled and documented, as it significantly impacts network properties and drug release kinetics [3].

Biocompatibility testing should follow ISO 10993 guidelines, including assessments of cytotoxicity, sensitization, intracutaneous reactivity, and systemic toxicity. For implantable devices or sustained-release systems, additional evaluations for genotoxicity, implantation effects, and carcinogenicity may be required. Degradation products must be identified and quantified, with particular attention to potential accumulation in target tissues or generation of inflammatory responses. The manufacturing process should adhere to Good Manufacturing Practice (GMP) guidelines, with special consideration for aseptic processing of hydrogel-based products that cannot undergo terminal sterilization [3].

For dynamic covalent networks (CANs), the potential for reprocessability offers advantages for sustainable manufacturing but introduces additional regulatory considerations regarding material consistency after multiple processing cycles. Thorough characterization of mechanical properties, drug release profiles, and biological performance after each reprocessing cycle is essential to establish acceptable reuse limits [4].

Conclusion

Cross-linked networks from BBF-based polymers represent a versatile platform for developing advanced drug delivery systems and tissue engineering scaffolds. Their tunable physical, mechanical, and biological properties enable precise control over drug release kinetics and cellular responses. The protocols outlined in this document provide researchers with standardized methods for synthesizing, characterizing, and applying these materials in biomedical contexts. As the field advances, further innovation in dynamic cross-linking chemistries, stimuli-responsive systems, and manufacturing processes will expand the therapeutic potential of BBF-based networks. Particular promise lies in their application for targeted delivery across biological barriers and for activating specific signaling pathways in regenerative medicine applications.

References

Application Notes: Quaternized 9,9-Bis(6-bromohexyl)fluorene for Ionic Conductivity

Author: Smolecule Technical Support Team. Date: February 2026

The bromohexyl chains on the 9,9-positions of the fluorene core serve as key functionalization sites. Through quaternization—the reaction of these alkyl bromides with various amine compounds—quaternary ammonium (QA) groups are introduced, which are essential for enabling anion (e.g., OH⁻) conductivity in polymeric membranes [1] [2].

Key Applications in Materials Science
  • Anion Exchange Membranes (AEMs) for Fuel Cells: The primary application is as a key building block (monomer) for poly(arylene ether sulfone) copolymers used in AEMs [1]. These membranes are central to the performance of alkaline fuel cells, where they conduct hydroxide ions and separate electrodes. The rigid, planar fluorene structure imparts excellent thermal stability and mechanical strength to the polymer, while the flexible bromohexyl side chains allow for the introduction of ionic groups [3] [1].
  • Enhancing Ionic Conductivity and Stability: Research focuses on creating AEMs with a well-defined microphase-separated morphology, where hydrophobic polymer backbones provide structural integrity, and hydrophilic QA-group-rich regions form efficient ion transport channels. Using 9,9-Bis(6-bromohexyl)fluorene helps achieve this structure, leading to higher ionic conductivity and better alkaline stability compared to traditional materials [2].

Detailed Experimental Protocol

This protocol outlines the synthesis of an AEM using this compound (BHF), based on published methodologies [1] [2]. The process involves copolymerization, followed by quaternization.

Workflow Overview

The diagram below illustrates the two main stages of creating a quaternized fluorene-containing polymer.

G A Stage 1: Polymer Synthesis Polycondensation B Brominated Copolymer (BPES) A->B Bromination with NBS C Stage 2: Quaternization Reaction with Amine B->C Disperse in Amine Solution D Quaternized Polymer (QA-AEM) C->D Purification

Materials and Reagents
  • Monomer: this compound (BHF) [2].
  • Co-monomers: Common reagents include bis(4-fluorophenyl) sulfone (FPS) and 9,9´-bis(4-hydroxyphenyl) fluorine (BHF) for copolymer synthesis [1].
  • Bromination Agent: N-Bromosuccinimide (NBS) [1].
  • Quaternizing Amines:
    • N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA): For creating crosslinkable dual-cation side chains [1].
    • Trimethylamine (TMA): A common reagent for introducing trimethylammonium groups [2].
    • Cyclic Amines (e.g., Piperidine): Used to form more stable cyclic ammonium groups like piperidinium [4].
  • Solvents: Anhydrous dimethylacetamide (DMAc), toluene, 1,2-dichloroethane [1] [2].
  • Catalyst: Triflic acid (TFSA) for Friedel-Crafts polyhydroxyalkylation [2].
Step-by-Step Procedure

Stage 1: Synthesis of Brominated Copolymer Backbone

  • Polycondensation: Synthesize the base copolymer via a superacid-catalyzed polyhydroxyalkylation reaction [2]. A typical procedure involves dissolving BHF and other aromatic monomers (e.g., 2-bromotriptycene) in 1,2-dichloroethane, adding trifluoroacetone (TFA) as a ketone monomer, and catalyzing with triflic acid (TFSA). The reaction is stirred for a set period (e.g., 24 hours) at room temperature.
  • Bromination: Brominate the methyl groups (-CH₃) on the polymer backbone using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) [1]. The reaction is typically conducted in chlorinated solvents (e.g., dichloroethane) under reflux (~80-85°C) for several hours. This step converts -CH₃ to highly reactive -CH₂Br groups, which are more efficient for subsequent quaternization than traditional chloromethylation [1].

Stage 2: Quaternization to Introduce Ionic Groups

  • Membrane Casting: Dissolve the brominated copolymer (e.g., BPES-0.8) in a suitable solvent like DMAc to form a casting solution [1].
  • Reaction with Amine: For a diamine like TMHDA, immerse the cast membrane directly into an aqueous TMHDA solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 48 hours) to achieve quaternization and potential cross-linking [1]. Alternatively, the polymer can be quaternized in solution with amines like TMA or piperidine before membrane casting [4] [2].
  • Ion Exchange: After quaternization, exchange the counter-ions (Br⁻) to OH⁻ by immersing the membrane in a hot alkaline solution (e.g., 1 M NaOH at 60°C for 24 hours) [2].
  • Purification and Storage: Rinse the resulting AEM thoroughly with deionized water to remove residual alkali and store in an inert atmosphere [2].

Performance Data of Quaternized Membranes

The ionic conductivity and stability of the final AEM depend on the polymer backbone structure and the type of quaternary ammonium group used.

Table 1: Ionic Conductivity of Fluorene-Based AEMs

Polymer Backbone Quaternary Ammonium Group Ionic Conductivity (OH⁻) Test Conditions Reference
Poly(fluorenyl ether ketone sulfone) Trimethylammonium ~144 mS/cm 80°C [1]
Poly(fluorene-alt-tetrafluorophenylene) Piperidinium (cyclic) >100 mS/cm 80°C, in water [4]
Triptycene-fluorene copolymer Trimethylammonium (side-chain) 137.6 mS/cm 80°C [2]

Table 2: Alkaline Stability of Different Ammonium Groups

Ammonium Group Type Structure Stability Observation Reference
Linear Alkyl Trimethylammonium Shows decreased conductivity under accelerated aging tests. [4]
Piperidinium (Cyclic) Optimal durability; almost no conductivity loss after 240 hours in 8 M NaOH at 80°C. [4]
Dual-Cation Side Chain (from TMHDA) Avoids cross-linking, leading to higher ionic conductivity and better alkaline stability. [1]

Critical Experimental Considerations

  • Amine Selection: The choice of amine is critical. Cyclic amines (e.g., piperidine) often yield AEMs with superior alkaline stability compared to those with linear trimethylammonium groups, as they are more resistant to hydroxide-induced degradation [4].
  • Avoiding Chloromethylation: The bromination pathway using NBS is favored over traditional chloromethylation, which uses toxic and carcinogenic reagents like chloromethyl methyl ether [1].
  • Handling and Storage: The brominated precursor and the final QA-polymer can be sensitive to moisture and light. It is recommended to store them in a cool, dark place (<15°C) [5]. Always consult the relevant Safety Data Sheet (SDS) before experimentation, as these compounds can cause skin and eye irritation [5].

Visualization of Quaternization Chemistry

The core quaternization reaction that introduces the ionic group onto the fluorene derivative is depicted below.

G A This compound (C25H32Br2) C Quaternized Fluorene Salt (Cationic Site for Ion Conduction) A->C Nucleophilic Substitution B Tertiary Amine (R3N) e.g., Trimethylamine B->C Nucleophilic Substitution

Conclusion

This compound is a versatile precursor for developing high-performance anion exchange membranes. The protocols outlined here, particularly the use of bromination and quaternization with stable cyclic amines, provide a pathway to materials with high ionic conductivity and robust chemical stability, which are crucial for advancing alkaline-based energy technologies.

References

optimizing yield 9,9-Bis(6-bromohexyl)fluorene synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for 9,9-Bis(6-bromohexyl)fluorene

The following table summarizes the key quality specifications for a high-purity sample of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, which can be used as a benchmark for your own synthesis product [1].

Specification Detail
CAS RN 570414-33-4 [1]
Molecular Formula / MW C₂₅H₃₀Br₄ / 650.13 [1]
Physical State (20°C) White to almost white powder to crystal [1]
Purity (HPLC) >98.0 area% [1]
Melting Point 70.0 to 74.0 °C [1]
Recommended Storage Room temperature, in a cool and dark place (<15°C) [1]

Troubleshooting Guide & FAQs

Here are some common issues and solutions, framed in a question-and-answer format for a technical support center.

Q: How can I assess the purity of my synthesis product? A: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining purity, with a common benchmark being a minimum of 98.0% [1]. Melting point determination (expected range 70-74 °C) serves as a quick and useful secondary check on purity and compound identity [1].

Q: My product shows low recovery or poor peak shape in HPLC analysis. What could be wrong? A: This is a common issue when analyzing compounds that can interact with metal surfaces in standard HPLC systems. Consider the following troubleshooting steps:

  • Use Inert HPLC Hardware: Switch to HPLC columns and guards specifically designed with "inert" or "bio-inert" hardware. These systems are passivated to prevent metal-sensitive analytes from adsorbing onto metal surfaces, thereby improving peak shape and analyte recovery [2].
  • Select the Right Column: For challenging compounds, modern reversed-phase columns with superficially porous particles can enhance peak shapes and column efficiency. Columns with alternative selectivity, like phenyl-hexyl phases, can also be beneficial [2].

Q: What is the best way to store the purified compound? A: The compound should be stored in a cool, dark place. While it can be stored at room temperature, the supplier recommends conditions below 15°C for optimal stability [1].

Workflow for Synthesis and Purification

The diagram below outlines a general workflow for the synthesis and quality control of this compound, integrating the troubleshooting points above.

Start Start Synthesis Purify Purify Product Start->Purify Analyze Analyze Purity (HPLC) Purify->Analyze LowPurity Low Purity or Poor Peak Shape? Analyze->LowPurity CheckMP Check Melting Point Success High-Purity Product CheckMP->Success LowPurity->CheckMP No TS1 Troubleshooting Step: Use Inert HPLC Columns LowPurity->TS1 Yes TS2 Troubleshooting Step: Optimize Method with Modern RPLC Columns TS1->TS2 TS2->Analyze Re-analyze

References

Compound Profile: 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key identifying information and physical properties for this compound, which is a crucial starting point for any purification work [1] [2].

Property Value / Description
CAS RN 570414-33-4 [1] [2]
Molecular Formula C₂₅H₃₀Br₄ [1] [2]
Molecular Weight 650.13 g/mol [1] [2]
Purity >98.0% (HPLC) [1]
Physical Appearance White to almost white powder to crystal [1] [2]
Melting Point 72 °C [1] [2]
Recommended Storage Room temperature, in a cool and dark place (<15°C) [1]

Guidance on Purification Method Development

While explicit purification protocols for 9,9-Bis(6-bromohexyl)fluorene are not available in the search results, you can develop effective methods based on standard laboratory techniques and its known physical properties.

  • Leverage Standard Techniques: Common purification methods for organic compounds like this include recrystallization, column chromatography, and preparative HPLC. The choice of method often depends on the nature of the impurities and the required final purity.
  • Exploit Physical Properties: The documented melting point (72°C) is a critical parameter. A sharp melting point and the reported white crystalline appearance suggest the commercial material is already of good purity [1]. Recrystallization from a suitable solvent (or solvent pair) is a likely effective method for further purification.
  • Analyze and Troubleshoot: The purity is typically assessed by HPLC (as referenced in the specifications) and melting point determination [1]. If the purity is insufficient after a first purification attempt, you may need to optimize the solvent system, try a different technique like chromatography, or perform a second recrystallization.

The diagram below outlines a logical workflow for approaching the purification of this compound.

Start Start: Impure This compound Analyze Analyze Impurities (HPLC, TLC) Start->Analyze Decision1 Identify Primary Impurity Type Analyze->Decision1 Recryst Perform Recrystallization Decision1->Recryst Byproducts with similar polarity Chromatography Perform Column Chromatography Decision1->Chromatography Byproducts with different polarity AnalyzeFinal Analyze Final Product Recryst->AnalyzeFinal Chromatography->AnalyzeFinal AnalyzeFinal->Analyze Purity <98% End Pure Compound AnalyzeFinal->End Purity >98%

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound, and what are the likely impurities? The compound is available with a purity of >98.0% (HPLC) [1]. Likely impurities can include incomplete bromination precursors (e.g., mono-bromo side-chain variants), oxidation byproducts, or inorganic salts from the synthesis. Analysis by HPLC or TLC against known standards is necessary to confirm.

Q2: How should I store this compound to ensure its stability? It is recommended to store this compound at room temperature in a cool and dark place, preferably below 15°C [1]. As a bromide-based compound, protecting it from light and moisture in a tightly sealed container will help maintain stability.

Q3: What is the primary synthetic application of this compound? This molecule is primarily used as a key monomer or building block in polymer synthesis, particularly in the production of fluorene-based π-conjugated polymers via reactions like Suzuki polycondensation [3]. Its multiple bromine sites allow for further functionalization and chain extension.

References

reducing monoalkylated byproduct fluorene dialkylation

Author: Smolecule Technical Support Team. Date: February 2026

Primary Cause and Preventive Strategy

The formation of monoalkylated fluorene is primarily due to the poor reactivity of the C-H bond in unsubstituted fluorene [1]. This inherent challenge can be overcome with a carefully designed reaction system.

A highly effective method for achieving direct C-H dialkylation of fluorene in water has been reported, which suppresses byproducts and achieves excellent yields [1]. The key to its success involves specific conditions to prevent a common side reaction—the formation of fluorenone—which also competes with the desired dialkylation.

The table below summarizes the core components of this strategy:

Component Description Role in Preventing Byproducts
Reaction Medium Water [1] Environmentally friendly approach that inhibits fluorenone formation [1].
Catalyst Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst [1] Provides the highest yield and fastest reaction time for dialkylation [1].
Oxygen Exclusion Complete oxygen removal via repeated freeze-thaw cycles [1] Prevents oxidation that leads to fluorenone, ensuring exclusive formation of the dialkyl product [1].

Experimental Workflow for Direct Dialkylation

The following diagram illustrates the key steps in the experimental procedure to minimize byproducts and achieve high-yield fluorene dialkylation based on the identified strategy:

Start Start Reaction Setup A Set up reaction in water medium Start->A B Add phase-transfer catalyst (TBAI) A->B C Remove oxygen via freeze-thaw cycles B->C D Proceed with alkylation under inert atmosphere C->D E Obtain defect-free dialkylated fluorene D->E

Frequently Asked Questions

What is the role of the phase-transfer catalyst (TBAI) in improving yield? TBAI facilitates the reaction between reagents in different phases (the organic fluorene derivative and the alkylating agent in the aqueous phase). Its use is critical, as it was found to provide the highest yield and fastest reaction time among the catalysts tested [1].

How does the aqueous method compare to traditional solvents? This methodology demonstrates a significant improvement over conventional methods that use high-boiling solvents. It is not only more environmentally friendly but also achieves high yields of 85-98% while effectively suppressing defect formation [1].

Further Research Suggestions

Since the search results are limited on comprehensive troubleshooting, you may find more detailed information by:

  • Searching for specific reaction parameters like temperature, stoichiometry (molar ratios of alkylating agent to fluorene), and the effect of different alkyl halides.
  • Exploring specialized chemistry databases like Reaxys or SciFinder for other documented methods on fluorene alkylation.
  • Investigating purification techniques, such as the crystallization methods used for purifying fluorene derivatives [2], which could help in separating the desired dialkylated product from any remaining monoalkylated byproduct.

References

phase-transfer catalyst selection BBF synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phase-Transfer Catalysis

A Phase-Transfer Catalyst facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic phase [1] [2]. It works by transporting ionic reactants (e.g., anions like CN⁻) from the aqueous phase into the organic phase, where the reaction with an organic substrate occurs. This allows reactions to proceed rapidly under mild conditions, often eliminating the need for expensive, hazardous, or polar aprotic solvents [1] [3].

Phase-Transfer Catalyst Selection Guide

Selecting the right catalyst depends on the reaction conditions and the reactants involved. The table below summarizes common PTC types and their characteristics.

Catalyst Type Examples Key Characteristics & Advantages Common Applications & Notes
Quaternary Ammonium Salts Benzyltriethylammonium chloride, Methyltributylammonium chloride [1] Widely used, cost-effective [1]. General purpose PTC; prone to degradation via Hofmann elimination at high temperatures [1].
Phosphonium Salts Hexadecyltributylphosphonium bromide, Ethyltriphenylphosphonium acetate [1] [4] Higher thermal stability than ammonium salts [1]. Superior latency and controlled reactivity [4]. Suitable for high-temperature processes; unstable toward strong base [1]. Preferred for applications like epoxy resin curing [4].
Crown Ethers 18-crown-6, 15-crown-5 [2] Excellent at complexing specific metal cations (e.g., K⁺, Na⁺), making salts organic-soluble [1]. Expensive and toxic; less common in industrial applications [1] [2].
Polyethers & PEG Polyethylene glycol (PEG) [1] [5] Low toxicity, inexpensive [5]. Can encapsulate cations similar to crown ethers [1].
Supported PTCs Polymer- [5] or magnetic nanoparticle-supported [6] [7] quaternary salts Heterogeneous catalysts; easy separation and recovery; recyclable [5]. Enables simple work-up and reduces catalyst waste; used in "triphase catalysis" [2] [5].
Chiral PTCs Cinchona alkaloid-derived ammonium salts [1] Enables asymmetric synthesis [1]. Used for enantioselective alkylations and other reactions [1] [5].

The following diagram illustrates the logical process for selecting a phase-transfer catalyst.

PTC_Selection Start Start PTC Selection Q1 Is the reaction temperature above 100°C? Start->Q1 Q2 Is the reaction medium strongly basic? Q1->Q2 No Phosphonium Recommended: Phosphonium Salts (e.g., Ethyltriphenylphosphonium acetate) Q1->Phosphonium Yes Ammonium Recommended: Quaternary Ammonium Salts (e.g., Benzyltriethylammonium chloride) Q2->Ammonium No Q2->Phosphonium Yes Q3 Is easy catalyst recovery and reuse required? Q4 Is the goal asymmetric synthesis (enantioselective reaction)? Q3->Q4 No Supported Recommended: Supported PTCs (e.g., on polymers or magnetic nanoparticles) Q3->Supported Yes Q4->Ammonium No Chiral Recommended: Chiral PTCs (e.g., Cinchona-based salts) Q4->Chiral Yes Ammonium->Q3

Troubleshooting Common PTC Issues

Here are answers to frequently asked questions about problems encountered during PTC experiments.

  • Why is my reaction rate slow or not proceeding?

    • Low catalytic activity: The chosen catalyst may not effectively transport the anion into the organic phase. Try a catalyst with higher lipophilicity (e.g., with longer alkyl chains) or a different type (e.g., switch from ammonium to phosphonium) [1] [4].
    • Insufficient stirring: Efficient mixing is crucial for creating a large interfacial area between the two phases. Ensure vigorous stirring throughout the reaction [2].
    • Catalyst degradation: Quaternary ammonium salts can degrade at high temperatures via Hofmann elimination. If running a high-temperature reaction, switch to a more stable phosphonium salt [1].
  • How can I easily separate and recover my catalyst? Consider switching to a supported phase-transfer catalyst. These solid catalysts (e.g., immobilized on polymers [5], silica [5], or magnetic nanoparticles [6] [7] [5]) form a third phase. They can be removed by simple filtration or with an external magnet, and are often reusable for multiple cycles without significant loss of activity [5].

  • My product is contaminated with the catalyst or its decomposition products. How can I prevent this?

    • Use a supported PTC: As above, solid catalysts are physically easier to remove completely [5].
    • Choose a stable catalyst: Phosphonium salts offer higher thermal stability than ammonium salts [1]. For basic conditions, ensure your catalyst is stable to base, as phosphonium salts can degrade to phosphine oxide [1].
    • Optimize work-up: A thorough aqueous wash might be needed to remove soluble catalyst residues.

Example Protocol: Magnetic Nanocatalyst in Synthesis

The following table details a green and efficient protocol using a recoverable magnetic nanocatalyst, reflecting modern trends in PTC application [6].

Protocol Aspect Detailed Description
Reaction Goal Synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives via a one-pot, three-component reaction [6].
Catalyst Used Nano guar gum/BF3/Fe3O4 (a bio-based magnetic nanocatalyst) [6].
Reaction Setup In a round-bottom flask, combine aldehyde (1 mmol), 2-aminobenzothiazole (1 mmol), and ethyl acetoacetate (1 mmol) under solvent-free conditions [6].
Catalyst Loading Add the nano guar gum/BF3/Fe3O4 catalyst [6].
Reaction Conditions Heat the mixture to 80°C with continuous stirring. Monitor reaction completion by TLC [6].
Work-up & Isolation After reaction, separate the catalyst from the reaction mixture using an external magnet. Pour off the reaction mixture. The solid product can be purified by recrystallization from ethanol [6].
Catalyst Reuse Wash the separated catalyst with ethanol or water, dry, and it can be reused for subsequent reactions [6].

Key Principles for Selection

When planning your synthesis, keep these cross-cutting principles in mind:

  • "Green Chemistry" Alignment: Modern PTC development strongly focuses on sustainability. This includes using solvent-free conditions [6], water as a solvent [8], and designing reusable catalysts like supported PTCs to minimize waste [6] [7] [5].
  • Industrial Considerations: For scale-up, factors like cost, thermal stability, and ease of removal become critical. Phosphonium salts like Ethyltriphenylphosphonium acetate are often favored for their controlled reactivity and stability [4].

References

solvent selection for 9,9-Bis(6-bromohexyl)fluorene polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Solvent Selection for Polymerization

Question Answer & Troubleshooting Steps
What is the primary function of the bromohexyl side chains? The bromine atoms on the hexyl side chains are not for polymerization but for post-functionalization. After the main polymer backbone is formed, these groups can be used to attach other functional groups, such as di-n-propylamine [1].
Which coupling method is commonly used with this monomer? The Yamamoto coupling is a well-documented method for polymerizing this and similar fluorene monomers [1].

| My polymer is insoluble or precipitates during synthesis. What could be wrong? | 1. Check Solvent Purity: Ensure all solvents are anhydrous and oxygen-free, as the Yamamoto catalyst system is often air-sensitive. 2. Verify Solvent Activity: The solvent must be an "active solvent" that can dissolve both the monomer and the growing polymer chain. A solvent that is a "diluent" will not work [2]. 3. Confirm Reaction Temperature: The reaction might require heating to maintain solubility. | | The polymerization reaction seems too slow. How can I improve the rate? | 1. Optimize Catalyst System: Double-check the activity and concentration of your catalyst (e.g., bis(triphenylphosphine)nickel(II) chloride). 2. Increase Temperature: Carefully increase the reaction temperature to accelerate the coupling, provided the solvent's reflux temperature allows it. |

Experimental Protocol: Yamamoto Copolymerization

The following detailed methodology is adapted from a research paper that used 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene in a Yamamoto coupling reaction [1]. This protocol provides a realistic starting point for experiments.

1. Objective To synthesize a bromo-functionalized, fluorene-based random copolymer via Yamamoto coupling, using 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene, 2,7-dibromo-9,9-dioctylfluorene, and (E)-1,2-bis(4-bromophenyl)ethene as comonomers.

2. Materials

  • Monomers: 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene, 2,7-dibromo-9,9-dioctylfluorene, (E)-1,2-bis(4-bromophenyl)ethene.
  • Catalyst System: Bis(triphenylphosphine)nickel(II) chloride, zinc powder, triphenylphosphine, and a catalytic amount of 2,2'-bipyridine.
  • Solvent: Anhydrous N,N-dimethylformamide (DMF).
  • Environment: The reaction must be set up under an inert atmosphere (e.g., nitrogen or argon).

3. Procedure

  • Charge Reaction Vessel: In a round-bottom flask purged with nitrogen, combine the monomers in the desired molar feed ratio (e.g., 10:40:50 for the bis(bromohexyl), dioctyl, and stilbene monomers, respectively).
  • Add Catalyst and Additives: To the same flask, add the catalyst and additives. The cited example uses bis(triphenylphosphine)nickel(II) chloride, zinc (as a reductant), triphenylphosphine (a ligand), and a small amount of 2,2'-bipyridine.
  • Add Solvent: Introduce anhydrous DMF as the solvent to dissolve the solid components.
  • React: Heat the reaction mixture and stir vigorously for a defined period (e.g., 48-72 hours) to ensure complete conversion.
  • Terminate and Precipitate: Once the reaction is complete, cool it to room temperature and carefully pour the mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the crude polymer.
  • Purify: Collect the polymer by filtration and purify it further, for example, by Soxhlet extraction, to remove any catalyst residues and low-molecular-weight oligomers.

4. Post-Functionalization (Example) The resulting bromo-functional copolymer can be further modified. The cited research converted the bromo groups to di-n-propylamine functionalities by reacting the polymer with di-n-propylamine, yielding an amino-functionalized light-emitting copolymer [1].

Solvent Selection & Experimental Workflow

The following diagram outlines the logical workflow for selecting a solvent and troubleshooting a polymerization reaction based on the protocol above.

Start Start: Plan Polymerization Solvent Select Active Solvent (e.g., Anhydrous DMF) Start->Solvent Setup Set Up Reaction (Inert Atmosphere, Catalyst) Solvent->Setup Troubleshoot Monitor Reaction Setup->Troubleshoot Troubleshoot->Solvent Insoluble polymer/ Slow reaction Success Precipitate & Purify Polymer Troubleshoot->Success Proceeds well End Characterize Product Success->End

Critical Notes on Solvent Data

It is important to note that while the search results confirm the use of specific solvents like DMF in published protocols, they do not contain a full dataset of physical properties (such as solubility parameters, evaporation rates, or viscosity profiles) for 9,9-Bis(6-bromohexyl)fluorene.

  • For Accurate Formulation: To make a fully informed solvent selection, you would need to consult specialized chemical databases or run experiments to determine key parameters like solvent activity (its power to dissolve the specific polymer) and the evaporation rate of the solvent blend, as these are critical for achieving a good finish and performance [2].
  • Safety and Compliance: When selecting a solvent, always consult the latest Safety Data Sheets (SDS) to understand the toxicological and regulatory landscape, as this can be a primary reason for solvent substitution [2].

References

handling 9,9-Bis(6-bromohexyl)fluorene storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Storage Specifications

The table below summarizes the key identification and quantitative storage data for 9,9-Bis(6-bromohexyl)fluorene.

Property Specification / Value
CAS RN 570414-33-4 [1]
Appearance White to Almost white powder to crystal [1]
Recommended Storage Room Temperature (Recommended in a cool and dark place, <15°C) [1]
Physical State (20°C) Solid [1]
Melting Point 70.0 to 74.0 °C [1]
Purity >98.0%(HPLC) [1]

Hazard and Handling Information

This compound requires careful handling to prevent irritation. The table below outlines the key hazard information.

Category Information
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. [1]
Precautionary Measures Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264). [1]
First Aid Measures IF ON SKIN: Wash with plenty of water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338). Get medical attention if irritation occurs or persists (P337 + P313, P332 + P313). [1]

Frequently Asked Questions (FAQs)

Q1: What are the critical factors for the long-term storage of this compound? For long-term stability, three factors are crucial [1]:

  • Temperature: Store in a cool place, ideally below 15°C. While it can be kept at room temperature, a cool environment is recommended to preserve integrity.
  • Light: Keep the container in a dark place, protected from direct light to prevent photodegradation.
  • Container: Ensure the container is well-sealed to protect the substance from moisture and atmospheric contaminants.

Q2: What personal protective equipment (PPE) should I use when handling this compound? Based on its hazard profile, you should use the following PPE [1]:

  • Eye Protection: Wear safety glasses or a face shield to prevent eye irritation.
  • Skin Protection: Wear protective gloves and a lab coat to avoid skin contact.

Q3: The powder seems discolored. What could be the cause? Discoloration (e.g., from white to off-white or yellow) can indicate degradation. Potential causes include:

  • Exposure to Light: Extended storage under bright light can cause decomposition.
  • Temperature Fluctuations: Storage at elevated temperatures can accelerate degradation.
  • Solution: If the compound is significantly discolored, it is advisable to dispose of it properly and use a fresh sample to ensure experimental consistency.

Experimental Guidance & Workflow

The following diagram outlines the key decision points for handling and troubleshooting this material in a laboratory setting.

G Start Start: Handle this compound PPE Wear Appropriate PPE: Gloves, Eye Protection Start->PPE Storage Storage Condition Check Inspection Visual Inspection Storage->Inspection Retrieve from storage PPE->Storage Use Proceed with Experiment Inspection->Use Appearance is white/almost white Troubleshoot Troubleshooting Discoloration Inspection->Troubleshoot Appearance is discolored Troubleshoot->Use Purity verified Dispose Dispose Properly Troubleshoot->Dispose Confirmed degradation

Troubleshooting Guide

Issue Possible Cause Solution
Compound is discolored (e.g., yellow) Exposure to light, heat, or moisture over time [1]. Check storage conditions. Use a fresh batch if purity is critical for your application.
Skin or eye contact occurs Inadequate use of Personal Protective Equipment (PPE) [1]. Skin: Wash immediately with plenty of water. Get medical attention if irritation occurs. Eyes: Rinse cautiously with water for several minutes. Seek immediate medical attention [1].
Poor reactivity in synthesis Degradation from improper storage or expired material. Verify the purity of the compound via HPLC. Ensure storage temperature has been consistently below 15°C [1].

Key Takeaways for Researchers

  • Stability is Key: The core requirement for this compound is storage in a cool, dark place in a tightly sealed container [1].
  • Safety First: Always wear appropriate PPE, as the compound is a known skin and eye irritant [1].
  • Inspect Before Use: A simple visual inspection can be your first indicator of the material's integrity.

References

improving solubility BBF polymers solution processing

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Solubility Enhancement Techniques

The table below summarizes key techniques for enhancing drug solubility using polymers, which is central to formulating Amorphous Solid Dispersions (ASDs).

Technique Key Polymers Used Principle Key Considerations
Amorphous Solid Dispersions (ASD) [1] [2] Hydroxypropyl cellulose (HPC), Eudragit L 100-55 [2] Creates a metastable amorphous drug within a polymer matrix to generate & stabilize supersaturation [2]. Drug-polymer interactions are critical for performance. Homogeneous mixing is essential [2].
Spray Drying (SD) [2] Suitable for a wide range of polymers Dissolves drug/polymer in solvent, then sprays to quickly evaporate solvent, forming solid particles [2]. Can produce homogeneous, single-phase dispersions with strong drug-polymer interactions [2].
Hot-Melt Extrusion (HME) [2] Polymers with suitable thermal stability Applies heat and shear to mix drug and polymer, then extrudes to form a solid dispersion [2]. Can produce homogeneous, single-phase dispersions. Requires thermally stable materials [2].
Lyophilization (Freeze-Drying) [1] Various natural and synthetic hydrophilic carriers Drug/polymer solution is frozen, then ice is removed via sublimation under vacuum, creating a porous solid [1]. Excellent for heat-sensitive drugs. Uses lyophilization technique to create solid dispersion [1].
Solvent Evaporation - Dissolves drug and polymer in volatile solvent, then evaporates solvent to form a solid film or powder [1]. Avoids high temperatures. Solvent removal can be time-consuming [1].
Kneading Method - Uses a small amount of solvent to facilitate the incorporation of a drug into a carrier [1]. A simple method, but can be difficult to control and reproduce [1].

FAQs & Troubleshooting Guides

Q1: What are the primary causes of failure or poor performance in an Amorphous Solid Dispersion (ASD)? Several factors can lead to ASD failure, often related to the solid-state properties and the dissolution process [2]:

  • Lack of Homogeneous Mixing: Inhomogeneous distribution of the drug within the polymer matrix can lead to poor dissolution performance and stability issues. Techniques like Vacuum Compression Molding (VCM) can sometimes result in phase-separated formulations [2].
  • Insufficient Drug-Polymer Interactions: The ability to generate and stabilize a supersaturated drug solution depends on specific interactions (e.g., hydrogen bonding) in the liquid state. If the polymer cannot inhibit drug precipitation, the bioavailability gain will be lost [2].
  • Polymer Selection: A single polymer may not always be effective. In some cases, polymer mixtures (e.g., Eudragit L 100-55 with HPC-SSL) can create synergistic interactions that lead to pronounced supersaturation for drugs like Celecoxib [2].

Q2: Our ASD shows good initial solubility but the drug precipitates quickly. How can we improve supersaturation stabilization? This is a common challenge where the polymer fails to maintain the drug in solution long enough for absorption. You can address it by [2]:

  • Screening Polymer Mixtures: Investigate binary polymer systems. A 50:50 mixture of a enteric polymer like Eudragit L 100-55 with a cellulose derivative like HPC-SSL has shown synergistic effects in stabilizing supersaturation for several drugs [2].
  • Optimizing the Polymer Ratio: The mass ratio in a polymer mixture is critical. Systematically varying the ratios (e.g., 25:75, 50:50, 75:25) can help find the optimal point for supersaturation stabilization [2].
  • Selecting the Right HPC Grade: Different grades of the same polymer (e.g., HPC-L, HPC-SSL, HPC-UL) can have different effects on dissolution performance due to variations in molecular weight and viscosity [2].

Q3: Which manufacturing method should I choose for my ASD? The choice of manufacturing method can significantly impact the solid-state structure and performance of your ASD [2]:

  • For Homogeneous, Single-Phase Dispersions: Spray Drying (SD) and Hot-Melt Extrusion (HME) are preferred as they typically produce formulations with strong, pronounced drug-polymer interactions and consistent performance [2].
  • When Avoiding High Temperatures is Necessary: If your drug is thermally unstable, Spray Drying or Lyophilization are suitable alternatives that do not rely on high heat [1] [2].
  • Be Cautious with Some Methods: Vacuum Compression Molding (VCM) may lead to phase-separated formulations with weaker interactions, which can result in suboptimal dissolution performance [2].

Experimental Protocol: Supersaturation & Precipitation Assay

This protocol is used to evaluate the capability of different polymers or polymer mixtures to generate and stabilize drug supersaturation in vitro [2].

1. Objective To assess the precipitation inhibition potential of various polymers on a poorly soluble drug candidate in a physiologically relevant pH medium.

2. Materials

  • The poorly water-soluble drug (e.g., Celecoxib, Efavirenz).
  • Polymer candidates (e.g., HPC-SSL, HPC-L, HPC-UL, Eudragit L 100-55).
  • Dissolution medium (e.g., phosphate buffer, pH 6.8).
  • Aqueous solvent for stock solutions (often a water-miscible organic solvent like DMSO).

3. Methodology

  • Stock Solution Preparation: Prepare a concentrated stock solution of the drug in a suitable organic solvent.
  • Supersaturation Generation: Introduce a small, precise volume of the drug stock solution into the aqueous dissolution medium (pre-warmed to 37°C) that contains a specific concentration of the polymer. This creates a metastable, supersaturated solution.
  • Monitoring: Immediately start monitoring the solution. Use an in-situ fiber optic UV probe or collect samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes). Filter the samples (if manual collection) using a 0.45 µm or smaller syringe filter.
  • Analysis: Quantify the drug concentration in the samples using HPLC or UV-Vis spectroscopy.
  • Controls: Run parallel experiments without any polymer (negative control) and with known effective polymers (positive control) for comparison.

4. Data Analysis Plot the drug concentration over time. An effective polymer will maintain a high drug concentration above its equilibrium solubility for the duration of the experiment. The area under the concentration-time curve (AUC) can be used to quantitatively compare the performance of different polymers.

Experimental Workflow Diagrams

The following diagrams, created with Graphviz, illustrate the core strategy for solubility enhancement and the specific experimental workflow for a supersaturation assay.

solubility_strategy cluster_strategy Core Strategy: Formulate Amorphous Solid Dispersion (ASD) start Poorly Soluble Drug a Amorphize the Drug start->a goal Enhanced Solubility & Bioavailability b Mix with Polymer Matrix a->b c Stabilize Supersaturation b->c c->goal

Solubility Enhancement Strategy

supersaturation_assay polymer_soln Prepare Polymer in pH 6.8 Buffer combine Combine to Create Supersaturation polymer_soln->combine drug_stock Prepare Drug Stock Solution (DMSO) drug_stock->combine monitor Monitor Concentration at 37°C over 4h analyze Analyze Samples (HPLC/UV) monitor->analyze plot Plot Concentration vs. Time Curve analyze->plot start Begin Assay start->polymer_soln start->drug_stock end Compare Polymer Performance combine->monitor plot->end

Supersaturation Assay Workflow

I hope this technical support content provides a strong foundation for your work. The key to success lies in the systematic screening of drug-polymer combinations and the selection of a manufacturing method that ensures a homogeneous dispersion.

References

temperature control 9,9-Bis(6-bromohexyl)fluorene reaction

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols and Temperature Parameters

Based on the search results, here are the detailed methodologies for key reactions involving 9,9-Bis(6-bromohexyl)fluorene. The temperature parameters are summarized in the table below.

Reaction Type Primary Temperature Range Context & Notes
Suzuki Cross-Coupling [1] [2] [3] 80 - 100 °C Common for polycondensation to form conjugated polymer backbones [3].
Microwave-Assisted Suzuki Reaction [3] 80 - 100 °C Used to significantly reduce reaction time [3].
Post-Functionalization "Click" Reaction [1] 40 °C Used for attaching functional units (like mCP and PXZNAI) to a polymer backbone via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].
Nucleophilic Substitution [2] Reflux conditions Used for converting bromine groups into quaternary ammonium salts to create water-soluble cationic polymers (e.g., with trimethylamine in THF) [2].

The following diagram outlines a general workflow for creating a functional polymer, integrating the reaction types and temperatures mentioned above.

G Start Start: Monomer This compound Step1 Polymer Backbone Synthesis (Suzuki Cross-Coupling) Temperature: 80-100°C Start->Step1 Step2 Functional Group Transformation (e.g., Br to N₃ for 'click' chemistry) Step1->Step2 Step3 Side-Chain Functionalization ('Click' Reaction) Temperature: 40°C Step2->Step3 Step4 Final Polymer (e.g., PCzF-mCP-PXZNAI) Step3->Step4

Frequently Asked Questions

Here are answers to some anticipated questions based on the synthesis protocols.

Q1: What is the typical temperature range for Suzuki polymerization involving this monomer? The conventional and microwave-assisted Suzuki cross-coupling reactions for creating a polyfluorene backbone are typically performed between 80°C and 100°C [3]. This range provides sufficient energy for the catalytic cycle without promoting excessive side reactions.

Q2: How is temperature controlled during post-polymerization functionalization? The "click" reaction (CuAAC) used to attach TADF units is conducted at a lower, controlled temperature of 40°C [1]. This milder condition is chosen to preserve the integrity of the functional groups and the polymer backbone while ensuring a high yield.

Q3: Why is my polymer insoluble, and could temperature be a factor? While the search results do not link solubility issues directly to temperature, they highlight that the incorporation of fluorene units with long alkyl chains (like those in this compound) is specifically done to improve solubility for solution-processing [1]. If solubility is poor, the primary cause is likely the polymer's inherent conjugation. Temperature control during synthesis can influence molecular weight and dispersity, which indirectly affects solubility.

Troubleshooting and Further Assistance

The search results I obtained are focused on the applications and successful synthesis of materials using this compound, but do not contain dedicated troubleshooting content for temperature-related problems.

To address specific experimental issues, I suggest you:

  • Consult Detailed Experimental Sections: Closely review the "Materials and Methods" or "Supporting Information" in primary research papers for precise equipment setups and control techniques [1] [3].
  • Refer to General Chemical Engineering Resources: Principles on controlling exothermic reactions and maintaining stable temperatures in reflux or pressurized (microwave) systems are widely applicable.
  • Refine Your Search: Searching for specific error messages or challenges (e.g., "Suzuki reaction temperature runaway," "controlling exotherms in polymerization") may yield more direct troubleshooting guidance.

References

Troubleshooting Guide for Fluorescence Quenching Sensors

Author: Smolecule Technical Support Team. Date: February 2026

A systematic approach is key to diagnosing problems with fluorescence-based sensors. The workflow below outlines this process, from observing the symptom to implementing a solution.

Here is a detailed look at each step, with common issues and corrective actions.

Problem Area Specific Issue Possible Root Cause Corrective Action

| Sensor Integrity | Low initial fluorescence signal | Sensor degradation/decomposition [1] | Synthesize a new batch of sensor material. Store sensors per manufacturer specs (e.g., dark, dry). | | | | Incorrect sensor concentration | Perform a dose-response calibration to find optimal concentration. | | Analyte Interaction | No quenching despite analyte presence | Lack of selectivity; interferents present [2] | Introduce a washing step to remove interferents. Test sensor with pure analyte to confirm function. | | | | Quenching mechanism failure | Review literature (e.g., MOF-analyte affinity [3] [1]) to confirm compatibility. | | Instrumentation | High signal noise or low signal-to-noise | Instrument misconfiguration (e.g., slit widths, gain) | Optimize instrument settings for your sample. Use a higher purity solvent to reduce background [2]. | | | Unstable baseline | Light source fluctuation or sensor settling | Allow the instrument and sensor to warm up and stabilize. | | Sample & Environment | Unexpected quenching | Interference from intrinsic quenchers (e.g., heavy metals, humic substances) [2] | Dilute sample or use standard addition method for quantification. Use a sample pretreatment process (e.g., filtration). | | | Signal changes over time | Sample pH or temperature variation affecting sensor-analyte interaction [2] | Tightly control and monitor sample temperature and pH. |

Frequently Asked Questions (FAQs)

Q1: My BBF sensor shows low initial fluorescence even before adding the analyte. What could be wrong? This is often a sign of sensor material degradation or a problem in the synthesis [1]. Re-synthesize the sensor material, ensuring strict adherence to the synthesis protocol (correct precursors, reaction time, and temperature). Also, confirm that storage conditions (e.g., protected from light and moisture) have been maintained.

Q2: The sensor's quenching response is not specific to my target analyte. How can I improve selectivity? Real samples are complex. You can:

  • Introduce a Wash Step: After the sensor is exposed to the sample, use a buffer solution to wash away weakly-bound interferents [4].
  • Use a Masking Agent: Introduce chemicals that bind to common interferents without affecting the target analyte or the sensor.
  • Opt for a Different Sensor Design: Consider sensors with higher inherent selectivity, such as Molecularly Imprinted Polymer (MIP) nanoparticles, which are designed for specific molecular recognition [4].

Q3: The calibration curve is non-linear or inconsistent between experiments. How can I fix this? This points to uncontrolled experimental variables.

  • Standardize Protocol: Ensure all steps (incubation time, temperature, mixing speed) are identical between runs.
  • Check Sample Matrix: Slight variations in sample composition (pH, ionic strength, presence of organic solvents) can greatly affect quenching efficiency [2]. Use a buffer to maintain consistent pH and ionic strength.
  • Verify Sensor Homogeneity: Ensure the sensor is uniformly dispersed in the solution and not aggregating.

Validating Sensor Performance: A Basic Experimental Protocol

To systematically rule out issues, follow this core protocol to validate your sensor's function.

References

comparing BBF with other fluorene monomers

Author: Smolecule Technical Support Team. Date: February 2026

Monomer Overview and Key Differentiators

Fluorene-based monomers are valued for creating polymers with high thermal stability, excellent mechanical strength, and unique optical properties [1]. Their "cardo" structure (a fused ring system with a bridging group) allows for significant tuning of the final polymer's characteristics.

BBF is specifically recognized for its role in creating aryl ether-free polymer backbones. This is a critical differentiator, as traditional poly(arylene ether) backbones are susceptible to degradation under alkaline conditions. Using BBF helps create more durable materials for demanding applications like fuel cells [2].

Other monomers, such as dicarboxylic acid fluorene monomers (F-diacid) and diol fluorene monomers (F-diol), are often used to synthesize polyesters with high optical transparency and tunable thermal properties [3].

Performance Comparison Table

The table below summarizes key properties of BBF-based polymers compared to those derived from other fluorene monomers, based on specific experimental studies.

Monomer (Application) Key Polymer Properties Experimental Performance Data Key Advantages

| BBF (Anion Exchange Membranes) | Aryl ether-free backbone; Crosslinkable [2] | • OH⁻ Conductivity: 59.1 mS/cm (30°C); 122.9 mS/cm (90°C) • Alkaline Stability: 87.3% IEC retention after 1080 h in 1M NaOH • Mechanical Strength: Tensile stress >25 MPa [2] | Excellent chemical stability; Robust mechanical properties; High ion conductivity | | F-diacid / F-diol (Optical Polyesters) | Cardo structure polyester; High optical clarity [3] | • Refractive Index: 1.56 - 1.69 • Thermal Stability: 10% weight loss at 350-398°C • Glass Transition (Tg): ~40°C to 116°C [3] | High thermal stability; Tunable optical and thermal properties | | Fluorene (in Donor-Acceptor Copolymers) (Conjugated Polymers for Electronics) | Electron-rich donor unit; Planar structure [4] | • Bandgap: ~3.1 eV for homopolymer [4]Luminance (in F8BT): Up to 327 cd/m² in PLEDs [5] | Superior optoelectronic properties; Good charge carrier mobility |

Detailed Experimental Protocols

To ensure your comparison is reproducible, here are the detailed methodologies from the key studies cited.

1. Synthesis of BBF-based Anion Exchange Membrane (AEM) [2]

  • Polymer Synthesis: The aryl ether-free polymer backbone was synthesized via superacid-catalyzed polycondensation of fluorene-based monomers (including BBF) with p-terphenyl and 1,1,1-trifluoroacetone.
  • Membrane Formation & Cross-linking: The bromoalkyl-terminated polymer was dissolved in NMP and reacted with a urea-group-containing crosslinker (1,3-bis(3-(dimethylamino)propyl)urea) via a Menshutkin reaction. The solution was cast onto a glass plate, heated to form the membrane, and then peeled off.
  • Ion Exchange: The membrane was immersed in a 1 M Trimethylamine solution to convert it to the OH⁻ form, followed by washing and storage in deoxygenated water.
  • Key Measurements:
    • Ion Exchange Capacity (IEC): Determined via titration.
    • Hydroxide Ion Conductivity: Measured via electrochemical impedance spectroscopy.
    • Alkaline Stability: Evaluated by measuring IEC retention after immersion in 1 M NaOH at a set temperature for 1080 hours.
    • Mechanical Properties: Measured using a universal testing machine.

2. Synthesis of Fluorene-based Optical Polyesters [3]

  • Monomer Synthesis: The F-diacid monomer was synthesized in two steps from 4,4′-(9H-fluorene-9,9-diyl)diphenol (BHPF) via Williamson ether synthesis with bromomethyl acetate, followed by hydrolysis.
  • Polymerization: A carbodiimide-mediated step-growth polymerization was employed. Diacid and diol monomers were reacted with a catalyst (dimethylamine pyridinium tosylate) and N,N′-diisopropylcarbodiimide (DIC) in anhydrous dichloromethane at 45°C for 48 hours under an inert atmosphere.
  • Key Measurements:
    • Refractive Index: Measured on thin films.
    • Thermal Stability: Analyzed by Thermogravimetric Analysis (TGA), reporting the temperature of 10% weight loss.
    • Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC).

Pathways and Workflows

The following diagram illustrates the logical pathway for developing and evaluating BBF-based anion exchange membranes, as described in the experimental protocol.

G Start Start: Monomer & Polymer Synthesis A BBF Monomer Start->A B Superacid-Catalyzed Polycondensation A->B C Aryl Ether-Free Polymer Backbone B->C D Membrane Fabrication & Cross-linking C->D E BBF-based Membrane in Br⁻ Form D->E F Ion Exchange (Trimethylamine) E->F G BBF-based Membrane in OH⁻ Form (Final Product) F->G H Performance Evaluation G->H I Conductivity Test H->I J Alkaline Stability Test H->J K Mechanical Properties Test H->K

Application Scenarios and Selection Guide

Choosing the right monomer depends entirely on the target application and the required material properties.

  • For Alkaline Fuel Cells or Electrolyzers: BBF is the superior choice due to the critical need for long-term alkaline stability. Its aryl ether-free structure provides a significant advantage over more conventional monomers that degrade quickly in harsh chemical environments [2].
  • For High-Performance Optical Materials: Monomers like F-diacid are more suitable for creating transparent polyesters with high refractive indices for applications in lenses, waveguides, or displays [3].
  • For Organic Electronics (OLEDs, Solar Cells): Fluorene monomers acting as electron-rich donors in conjugated copolymers are ideal. Their ability to tune bandgaps and provide high luminescence is key here [5] [4].

References

Factors Influencing Suzuki Coupling Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The efficiency of a Suzuki-Miyaura cross-coupling reaction depends on the careful selection and compatibility of its core components. The table below summarizes the role and common options for each component, which are critical for comparison [1] [2] [3].

Component Function & Role in Efficiency Common Examples & Notes

| Catalyst System | Stabilizes Pd(0)/Pd(II) cycle; electron-rich/bulky ligands accelerate oxidative addition & reductive elimination [2] [3]. | Pd(0) sources: Pd(PPh₃)₄, Pd₂(dba)₃ [3]. Pd(II) sources: Pd(OAc)₂ (requires reduction) [3]. Precatalysts: Buchwald, PEPPSI (provide defined, active species) [3]. | | Electrophile (R-X) | Undergoes oxidative addition; reactivity determines rate-limiting step [2] [4]. | Relative reactivity: R–I > R–OTf > R–Br >> R–Cl [2]. Electron-poor aryl halides react more readily [3]. | | Nucleophile (Organoboron) | Stability affects usable shelf-life; susceptibility to protodeborylation is a major cause of failure [3] [5]. | Boronic Acids: Common, but can be unstable [3]. Esters (e.g., Bpin): Improved stability [3]. Trifluoroborates: Good stability in air [3]. | | Base | Activates organoboron reagent for transmetalation; choice can affect rate and functional group tolerance [2] [3]. | Carbonates (K₂CO₃), phosphates (K₃PO₄), fluorides (KF), alkoxides (NaOᵗBu) [3] [5]. | | Solvent | Affects solubility of components and catalyst stability; often mixed with water [3]. | Dioxane, THF, DMF, Toluene; often used with a small amount of water [3]. |

Experimental Considerations and Protocol

When comparing the efficiency of different catalytic systems or reagents, the experimental setup must be carefully controlled. A typical protocol for evaluating a Suzuki coupling, as derived from the literature, involves the following key stages [5]:

  • Reaction Setup: An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., 1.0-1.5 mol% Pd₂(dba)₃), ligand (e.g., 3.0-4.5 mol%), organoboron reagent (1.5 equiv), and base (e.g., 3.0 equiv of KF). The vessel is sealed with a septum, evacuated, and backfilled with an inert gas like argon to create an oxygen-free atmosphere [5].
  • Reaction Execution: An anhydrous solvent (e.g., 1,4-dioxane, 0.75 mL per 0.25 mmol of halide) is added via syringe, followed by the organohalide. The reaction mixture is then stirred and heated (e.g., to 50-90 °C) for a set period (e.g., 2-16 hours) [5] [6].
  • Analysis and Data Collection: Key quantitative data to collect and compare includes:
    • Conversion: Percentage of the limiting starting material (often the halide) consumed, often measured by GC or LC-MS [5].
    • Isolated Yield: The mass of purified product obtained, used to calculate the percentage yield [5].
    • Turnover Number (TON): Moles of product per mole of catalyst, indicating total catalyst productivity.
    • Turnover Frequency (TOF): TON per unit time, indicating the rate of the reaction.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle centered around palladium. The following diagram illustrates the key steps, showing how the catalyst interacts with the reactants to form the final product and regenerate itself [2] [3].

SuzukiMechanism Start Pd0 Pd(0) Catalyst (A) Start->Pd0 OxAdd Oxidative Addition Pd0->OxAdd IntB Organopalladium(II) Complex (B) OxAdd->IntB LigEx Ligand Exchange / Hydrolysis IntB->LigEx IntC Pd(II) Intermediate (C) LigEx->IntC Transmet Transmetalation IntC->Transmet IntE Diorganopalladium(II) Complex (E) Transmet->IntE RedElim Reductive Elimination IntE->RedElim RedElim->Pd0 Regenerates Product Coupling Product (R¹-R²) RedElim->Product Boronate Boronate Ate Complex (D) Boronate->Transmet

A Practical Path Forward

Since a pre-made comparison for a specific "BBF" system is not available, you can construct a robust comparison by focusing on the established efficiency factors.

  • Define Your Comparison Baseline: Clearly state which parameters you are comparing. Are you testing a new ligand (BBF) against triphenylphosphine (PPh₃) and SPhos? Or a new boronate ester against a pinacol ester? A defined scope is essential.
  • Design a Controlled Experiment: Follow the general protocol outlined above, keeping all variables constant (solvent, base, temperature, concentration) while changing only the component you wish to test (e.g., the catalyst system).
  • Benchmark Against Known Systems: Compare your results with data from the literature for well-established systems. For example, the combination of Pd(OAc)₂/PCy3 is known to be suitable for aryl and vinyl triflates, while Pd₂(dba)₃/P(t-Bu)₃ is highly active for a wide range of aryl and vinyl halides, including chlorides, at room temperature [1].

References

thermal stability BBF polymers versus other conjugated polymers

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability of Common Conjugated Polymer Blends

The following table summarizes the thermal stability and properties of several prominent conjugated polymer blends, based on experimental studies.

Polymer Blend System Key Findings on Thermal Stability Experimental Data & Conditions Inferred Degradation Mechanisms
P3HT:PCBM [1] [2] [3] Morphology unstable under thermal stress; performance degrades due to fullerene diffusion and aggregation [1]. Glass transition temperature (Tg) is composition-dependent [3]. Identified via variable-temperature spectroscopic ellipsometry [3]. Fullerene molecule diffusion and crystallization; changes in built-in voltage and exciton recombination rate [1] [4].
Oligomeric PCBM-based Blends [1] Enhanced stabilization; performs similarly to PCBM but with stabilized bulk heterojunction under thermal stress [1]. Higher glass transition temperature than monomeric PCBM [1]. Stable on plastic substrates under thermal stress with no opto-electronic property changes [1]. Restricted molecular diffusion due to oligomer's larger size and covalent linkages [1].
All-Polymer Ternary Blends (e.g., PBQx-TF: D18: PY-IT) [5] Exceptional stability; retains 80% of initial PCE after 1500 hours at 120°C [5]. Optimized morphology balances electron/hole mobility, reduces recombination [5]. Achieved PCE of 16.07% [5]. The optimized, stable ternary morphology prevents phase separation and coalescence [5].
PPV:PCBM Blends (e.g., MDMO-PPV:PCBM) [6] Lower thermal stability than P3HT:PCBM; exhibits liquid-liquid phase separation [6]. Double glass transitions observed at ~80 wt% PCBM, indicating phase separation [6]. Investigated via DSC and rapid heat-cool calorimetry [6]. Phase separation in the molten state, driven by component miscibility [6].

Detailed Experimental Protocols

To help you evaluate and compare the data, here are the key experimental methodologies cited in the research.

  • Variable-Temperature Spectroscopic Ellipsometry (VT-SE): This non-destructive technique was used to determine phase transition temperatures (like Tg) in P3HT:PCBM blend films. The method involves heating the sample at a controlled rate (e.g., 2°C/min) and monitoring changes in the ellipsometric angle Δ, which is highly sensitive to changes in the material's expansion coefficient at phase transitions [3].
  • Differential Scanning Calorimetry (DSC) and Modulations: Standard and temperature-modulated DSC were employed to investigate the phase behavior of various polymer:PCBM blends. These techniques measure heat flow associated with phase transitions. Rapid Heat-Cool Calorimetry (RHC), with cooling rates up to 2000 K/min, was particularly useful for capturing the glass transition in crystallizable blends like PPV:PCBM, which can be missed at slower rates [6].
  • Long-Term Thermal Stress Testing: For the all-polymer ternary blends, device stability was assessed by baking finished solar cells at a high temperature (120°C) for an extended period (1500 hours) and periodically measuring the power conversion efficiency (PCE) to track performance retention [5].
  • Photothermal Beam Deflection Spectrometry (BDS): This non-contact, non-destructive method was used to characterize thermal diffusivity and charge carrier lifetime in P3HT:PCBM layers under different illumination conditions and blend ratios [2].

The diagram below illustrates how these key experimental techniques connect to the material properties they characterize.

G VTSE Variable-Temperature Spectroscopic Ellipsometry Tg Glass Transition Temperature (Tg) VTSE->Tg DSC DSC & Rapid Heat-Cool Calorimetry PhaseSep Phase Separation & Phase Behavior DSC->PhaseSep BDS Photothermal Beam Deflection Spectrometry ThermDiff Thermal Diffusivity & Carrier Lifetime BDS->ThermDiff Aging Long-Term Thermal Aging Test Stab Long-Term Performance Stability Aging->Stab

Key Insights on Enhancing Thermal Stability

The research points to two primary strategies for improving the thermal stability of conjugated polymer blends:

  • Material Design: Oligomerization: Chemically linking small molecules like PCBM into larger oligomers (e.g., via ATRAP synthesis) effectively suppresses their diffusion and crystallization within the blend, leading to a more stable morphology under heat without sacrificing electronic properties [1].
  • Blend Engineering: All-Polymer and Ternary Systems: Replacing small-molecule acceptors (like PCBM) with polymer acceptors and employing a ternary strategy can create a highly stable nanoscale morphology. The optimized interaction between components in systems like PBQx-TF:D18:PY-IT results in exceptional long-term thermal stability [5].

References

fluorescence quantum yield BBF derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (QY) is a fundamental parameter that quantifies a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule [1]. The following methods are most commonly used for its determination [2].

Method Core Principle Key Requirements Key Considerations
Comparative Method [2] [3] Compare integrated fluorescence intensity and absorbance of an unknown sample against a reference standard with a known QY. A suitable reference standard with known QY and overlapping absorption. Limited by the availability of reference standards. Prone to error if standards and samples have different spectral shapes or polarization [3].
Integrating Sphere [2] Directly measure all photons emitted by a sample inside a reflective sphere to capture scattered and emitted light. An integrating sphere accessory coupled to a fluorometer. Considered a direct method. Particularly useful for scattering samples or solids where other methods are difficult [2].
Fluorescence Lifetime [2] Relate the QY to the measured fluorescence lifetime and the rate of competing non-radiative processes. A lifetime spectrometer and a quencher to create a dilution series. Robust but requires extensive sample preparation. Inconvenient for solid samples [2].

The formula for the Comparative Method is [2] [1]: [ \Phi_{\text{F}} = \Phi_{\text{R}} \times \frac{\text{I}{\text{F}}}{\text{I}{\text{R}}} \times \frac{1-10^{-A_{\text{R}}}}{1-10^{-A_{\text{F}}}}} \times \frac{n_{\text{F}}^{2}}{n_{\text{R}}^{2}} ] Where:

  • ( \Phi ) is the quantum yield.
  • ( \text{I} ) is the integrated fluorescence intensity.
  • ( \text{A} ) is the absorbance at the excitation wavelength.
  • ( n ) is the refractive index of the solvent.
  • Subscripts ( \text{F} ) and ( \text{R} ) refer to the sample and reference, respectively.

Experimental Protocol for the Comparative Method

For a reliable measurement using the comparative method, the following steps and considerations are crucial [3]:

  • Sample Preparation: Prepare optically dilute solutions with an absorbance below 0.05 at the excitation wavelength in a 10 mm path length cuvette to avoid inner filter effects. Use high-purity solvents specified "for spectroscopy" and ensure all glassware and cuvettes are meticulously clean.
  • Standard Selection: Choose a reference standard (e.g., fluorescein, rhodamine 6G) with a known QY that absorbs and emits in a similar spectral region to your sample. The excitation wavelength is often chosen at the intersection of the sample's and reference's absorption spectra.
  • Instrument Measurement: Using a fluorescence spectrometer, record the absorption and full emission spectra (ensuring the intensity drops to near baseline on the long-wavelength flank) for both sample and reference under identical instrument settings (excitation wavelength, slit widths, detector gain, photomultiplier voltage).
  • Data Calculation: Integrate the area under the fluorescence emission peaks and apply the comparative formula to calculate the unknown QY.

Reference Quantum Yields for Common Dyes

The table below provides QY values for some common dyes, which can serve as a benchmark. Please note that these values are specific to the stated conditions.

Dye Solvent Excitation Wavelength (nm) Quantum Yield (Φ)
Fluorescein [1] 0.1 M NaOH 496 0.95
Rhodamine 6G [1] Ethanol 488 0.94
Quinine [1] 0.1 M HClO₄ 347.5 0.60
Alexa Fluor 488 [4] Aqueous Buffer (PBS, pH 7.2) - 0.92
Alexa Fluor 555 [4] Aqueous Buffer (PBS, pH 7.2) - 0.10
Tryptophan [1] Water 280 0.13

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the general workflow for determining fluorescence quantum yield using the comparative method, integrating the key steps and considerations described above.

G cluster_prep Critical Preparatory Steps cluster_meas Key Measurement Parameters start Start QY Measurement prep Sample Preparation start->prep abs_check Check Absorbance at Excitation λ prep->abs_check step1 Use spectroscopic-grade solvents prep->step1 step2 Ensure absorbance < 0.05 prep->step2 step3 Select appropriate reference standard prep->step3 abs_check->prep A too high measure Instrument Measurement abs_check->measure A < 0.05 calc Data Calculation measure->calc param1 Identical instrument settings for all samples measure->param1 param2 Record full emission spectrum measure->param2 result Obtain Quantum Yield (Φ) calc->result

References

ionic conductivity BBF anion exchange membranes comparison

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: AEM vs. CEM

The table below summarizes key experimental results from a study benchmarking an anion exchange membrane (PTFE) against a cation exchange membrane (Nafion 117) [1].

Membrane Type Specific Membrane Power Density (mW/m²) COD Removal (%) Coulombic Efficiency (%)
Anion Exchange Membrane (AEM) PTFE 272.3 75% 29.0%
Cation Exchange Membrane (CEM) Nafion 117 181.5 67% 24.4%

Experimental Methodology

The comparative data was generated using the following experimental approach [1]:

  • Technology Platform: Microbial fuel cells (MFCs).
  • Ion Transfer Mechanism:
    • In the CEM-based MFC, protons (H+) migrate from the anode to the cathode.
    • In the AEM-based MFC, hydroxide ions (OH−) move from the cathode to the anode. This transfer helps maintain pH balance, which is crucial for microbial health and catalytic activity [1].
  • Evaluation Parameters: The performance was evaluated based on power generation, chemical oxygen demand (COD) removal efficiency, and coulombic efficiency (CE).

AEM Design Challenges and Trends

Although the search did not yield details on BBF membranes, I found relevant information on the overarching challenges and modern approaches in high-performance AEM design, which may provide context for your research.

  • The Key Design Challenge: A primary difficulty in AEM development is balancing high ionic conductivity with mechanical and chemical stability. Enhancing ion exchange capacity (IEC) boosts conductivity but often leads to excessive water uptake (WU) and swelling ratio (SR), which degrade the membrane [2].
  • The Shift from Fluorinated Polymers: There is a strong research drive to create high-performance AEMs without using fluorinated polymers (like those in PEM fuel cells), due to their cost and environmental concerns [2].
  • AI-Driven Discovery: To navigate these complex trade-offs, researchers are now using machine learning to screen millions of potential polymer structures rapidly. This approach can predict key properties like hydroxide conductivity before synthesis, significantly accelerating the development of fluorine-free AEMs [2].

Property Relationships and Research Workflow

To help visualize the core challenges and modern research methodologies mentioned above, the following diagrams map the critical relationships and processes.

AEM_Design AEM Property Trade-Off Relationships cluster_goal Design Goal: Optimize Conflicting Properties HighConductivity High OH⁻ Conductivity Conflict Inherent Positive Correlation (Maximize one, others tend to increase) HighConductivity->Conflict LowSwelling Low Swelling Ratio (SR) LowSwelling->Conflict LowWaterUptake Low Water Uptake (WU) LowWaterUptake->Conflict Stability Mechanical/Chemical Stability IncreaseIEC Increase Ion Exchange Capacity (IEC) IncreaseIEC->HighConductivity IncreaseIEC->LowSwelling IncreaseIEC->LowWaterUptake IncreaseIEC->Stability

ML_Workflow AI-Driven AEM Discovery Workflow Data Curate AEM Data from Literature (Conductivity, WU, SR, IEC) Model Train Machine Learning Models for Property Prediction Data->Model Generate Generate Millions of Novel Copolymer Candidates Model->Generate Screen Screen & Filter Candidates Based on Target Properties Generate->Screen Output Identify Promising Fluorine-Free AEMs Screen->Output

References

sensitivity BBF sensors versus other nitroaromatic detectors

Author: Smolecule Technical Support Team. Date: February 2026

Sensitivity Comparison of Chemical Sensors

The following table summarizes the key performance metrics for BbF sensors and nitroaromatic compound detectors identified in the search results.

Sensor Type / Material Target Analyte Detection Technique Limit of Detection (LOD) Linear Range Sample Matrix Ref.
Paper-based AuNP SERS Sensor Benzo(b)fluoranthene (BbF) SERS with Deep Learning 0.10 ng/mL Not Specified Mussel Tissue [1]
AuNP SERS Sensor Benzo(b)fluoranthene (BbF) SERS with Chemometrics (CARS-PLS) 0.12 ng/mL Not Specified Shrimp Tissue [2]
Anthracene & Tetraphenylsilane-based CPPs (PSiAn) 2,4,6-trinitrophenol (TNP) Photoluminescence (PL) Quenching 0.33 μM Not Specified Aqueous Solution [3]
Photoluminescent Metallole-containing Polymers TNT; Picric Acid (PA) Fluorescence Quenching 5 ng (absolute mass) Not Specified Surface Residue [4] [5]

Detailed Experimental Protocols

To understand the data above, it is helpful to know how these sensors were developed and tested.

SERS-Based BbF Sensors

This methodology involves using gold nanoparticles (AuNPs) to greatly enhance the Raman signal of the target molecule.

  • Sensor Fabrication: For the paper-based sensor, a flexible paper substrate was functionalized with AuNPs. The paper was modified to be hydrophobic, improving its affinity for BbF and concentrating the analyte near the nanoparticle "hot spots" for signal enhancement [1]. The colloidal AuNP sensor used a suspension of synthesized spherical gold nanoparticles [2].
  • Sample Preparation: Mussel or shrimp tissue samples were processed using a QuEChERS method, which involves extraction with acetonitrile and clean-up with dispersive solid-phase extraction (dSPE) sorbents to remove interfering compounds [2] [1].
  • Data Acquisition & Analysis: SERS spectra were collected from the prepared samples. For analysis, advanced data algorithms were crucial. The studies employed chemometric models like CARS-PLS and deep learning algorithms (e.g., 1D-CNN) to extract the subtle spectral features of BbF from the complex background of the food matrix, enabling highly accurate quantitative analysis [2] [1].
Fluorescence-Based Nitroaromatic Detectors

These sensors rely on the quenching (dimming) of a material's fluorescence when it interacts with electron-deficient nitroaromatic compounds.

  • Sensor Fabrication (CPPs): The PSiAn nanoparticles were synthesized via Suzuki-miniemulsion polymerization. This process created porous polymer nanoparticles (10–40 nm) with excellent dispersion in water, which is critical for sensing in aqueous media [3].
  • Sensing Protocol: An aqueous dispersion of the CPPs was mixed with the analyte solution. The fluorescence emission intensity was measured before and after exposure to the nitroaromatic compound. The degree of quenching is correlated to the analyte concentration [3]. The primary mechanism was identified as the fluorescence inner filter effect [3].
  • Sensing Protocol (Polymers): Thin films of the photoluminescent polymer were created, often by spray-coating a solution onto a substrate. Trace amounts of explosive residues were then exposed to the film. The visual quenching of the film's luminescence under UV light served as the detection method, with the amount of quenching related to the mass of the explosive [4] [5].

Sensing Mechanism Workflows

The diagrams below illustrate the fundamental operational principles of the two primary sensor types discussed.

cluster_sers SERS for BbF SERS SERS Sensing Mechanism Step1 1. Laser Excitation Step2 2. Enhanced EM Field Step1->Step2 Step3 3. BbF Molecule Step2->Step3 AuNP 'Hot Spot' Step4 4. Enhanced Raman Scattering Step3->Step4

SERS mechanism for BbF detection

cluster_flu Fluorescence Quenching for Nitroaromatics FL Fluorescence Quenching Mechanism State1 1. Fluorescent Polymer (High Emission) State2 2. UV Light Excitation State1->State2 State2->State1  Emission State3 3. Electron Transfer State2->State3  + Nitroaromatic Analyte State4 4. Quenched Polymer (Low Emission) State3->State4

Fluorescence quenching for nitroaromatics

Key Insights and Comparison

  • Performance Context: The BbF sensors demonstrate exceptional sensitivity in complex food matrices, achieving sub-ng/mL detection. This is critical for monitoring low-level contaminants in food. The nitroaromatic sensors are designed for different applications, such as security and environmental monitoring, where detecting low absolute mass on surfaces or in water is the priority [4] [3].
  • Technology Drivers: The high performance of the BbF sensors is driven by the combination of the physical enhancement of SERS and the powerful pattern recognition capabilities of machine learning/chemometrics, which effectively filter the target signal from background noise [2] [1].
  • Application Dictates Design: The material design choices are heavily influenced by the sample matrix. Hydrophobic paper and QuEChERS preparation are tailored for fatty seafood, while water-dispersible nanoparticles (CPPs) are engineered for aqueous environmental samples [1] [3].

References

BBF copolymer electronic properties characterization

Author: Smolecule Technical Support Team. Date: February 2026

Copolymer Electronic Properties: Experimental Data

The table below summarizes electronic properties and key characterization methods for several copolymers from research literature:

Copolymer System Electrical Properties Key Characterization Techniques Research Context
Styrene-based Chelating Copolymers [1] Conductivity: 10⁻³ to 10⁻⁶ Ω⁻¹ cm⁻¹ (semiconducting range) FTIR, ¹H-NMR, PXRD, TGA/DSC, two-probe conductivity measurements on pressed pellets. Investigation of novel semiconductor materials.
P(VDF-TrFE) [2] Ferroelectric: Exhibits polarization switching, coercive field, remanent polarization. DSC, XRD, AFM, FT-IR, ferroelectric testers (P-E hysteresis loops). Flexible electronics & non-volatile memory applications.
Polypyrrole Copolymers [3] Conductivity strongly affected by N-substituents. Direct composition analysis, conductivity measurements. Early conductive polymer research.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the table, which you can adapt for characterizing electronic properties.

Electrical Conductivity Measurement for Polymer Pellets

This protocol is based on the methodology used for styrene-based chelating copolymers [1].

  • Sample Preparation: The synthesized copolymer powder is compressed under high pressure (e.g., 10 tons/cm²) into pellets of a standard diameter (e.g., 13 mm) and thickness (1-3 mm).
  • Electrode Application: Both flat surfaces of the pellet are coated with a conductive silver paint to ensure good electrical contact.
  • Measurement: The impedance (Z) and parallel equivalent resistance (Rp) of the sample are measured using an impedance analyzer (e.g., a Hioki 3532-50 Hitester). Measurements are typically performed across a wide frequency range (e.g., 42 Hz to 5 MHz).
  • Data Analysis: The DC conductivity (σ) can be calculated from the resistance using the formula: σ = d / (R_p * A), where d is the pellet thickness and A is its cross-sectional area.
Structural Confirmation for Inverse Mesophases

This protocol is crucial for correlating a copolymer's nano-scale structure with its properties, as demonstrated in the synthesis of alternating block copolymer particles [4].

  • Synthesis: Well-defined block copolymers are synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).
  • Imaging: The morphology is first visualized using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
  • Crystallographic Analysis: The internal, ordered structure is confirmed using Small-Angle X-Ray Scattering (SAXS). The resulting scattering pattern is matched to known theoretical patterns to identify the mesophase (e.g., cubosome with an inverse bicontinuous cubic structure).

Pathway for Correlating Synthesis and Properties

The following diagram outlines a logical workflow for synthesizing a functional copolymer and characterizing its electronic properties, integrating the protocols above.

architecture start Monomer Selection & Synthesis pre_char Pre-Characterization start->pre_char Copolymer Product prop_char Electronic Properties Characterization pre_char->prop_char Structurally Validated Sample sub1 FTIR & NMR (Chemical Structure) pre_char->sub1 sub2 GPC (Molecular Weight) pre_char->sub2 sub3 XRD & SAXS (Crystal/Phase Structure) pre_char->sub3 data_corr Data Correlation & Conclusion prop_char->data_corr Experimental Data sub4 Conductivity Measurement prop_char->sub4 sub5 Ferroelectric Hysteresis prop_char->sub5 sub6 Impedance Spectroscopy prop_char->sub6

A Guide Without a Direct Match

  • Verify the Nomenclature: Double-check the exact chemical name or structure of "BBF." It is possible it is known in the literature by a different, more systematic name.
  • Explore Analogous Systems: The data and methods provided for ferroelectric P(VDF-TrFE) and semiconducting styrene-based copolymers are excellent templates. You can structure your guide around these proven characterization workflows.
  • Broaden Your Search: You may find relevant information by searching for the specific electronic property of interest (e.g., "ferroelectric polymer characterization" or "organic semiconductor conductivity") rather than a specific copolymer name.

References

computational studies fluorene derivatives comparison

Author: Smolecule Technical Support Team. Date: February 2026

Computational & Experimental Data Comparison

Derivative / Study Focus Computational Method(s) Key Calculated Properties Correlated Experimental Findings Application Area
Quinoline/Pyridine Moieties [1] DFT (Geometry optimization, TD-DFT) HOMO-LUMO energy gap; Molecular geometry IC~50~ cytotoxicity (e.g., 8.34 µg/mL for one derivative); Antioxidant/antimicrobial activity Pharmaceutical (Anticancer)
Symmetrical Ethynyl-Linked Derivatives [2] DFT, TD-DFT HOMO/LUMO levels, energy gaps, ionization potential (IP), electron affinity (EA) Ionization potential (IP: 5.88-6.11 eV); Strong blue photoluminescence (PLQY: 53-59%) Optoelectronics (OLEDs)
Push-Pull Singlet Fission (SF) [3] TD-DFT (CAM-B3LYP) Triplet state energy (E~T~), triplet absorption spectra, intramolecular charge transfer (ICT) High triplet yields (up to 145%); Ultrafast SF (picoseconds); E~T~ ~2.0-2.2 eV Photovoltaics (Singlet Fission)
Pyrene-Fluorene Amorphous Materials [4] DFT (B3LYP/6-31G(d)), Marcus Theory Reorganization energy, charge transfer integrals, hole/electron mobility Prediction of intrinsic bipolar charge transport character Organic Semiconductors

Detailed Experimental Protocols

For the data presented in the tables, here are the detailed methodologies for key experimental activities cited.

Protocol 1: Cytotoxicity, Antioxidant, and Antimicrobial Assays [1]

This protocol is used to evaluate the biological activity of newly synthesized compounds.

  • Cytotoxicity (MTT Assay):
    • Cell Line: HeLa (human cervical cancer cells).
    • Procedure: Cells are seeded and allowed to adhere. Test compounds are added at various concentrations and incubated for 72 hours. MTT reagent is added, and living cells convert it to purple formazan crystals. The crystals are dissolved, and absorbance is measured at 570 nm. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated.
  • Antioxidant (DPPH Assay):
    • Procedure: A solution of DPPH (a stable free radical) in methanol is prepared. The test compound is added, and the mixture is incubated in the dark. The reduction of DPPH is measured by a decrease in absorbance at 517 nm. The percentage of radical scavenging activity is calculated.
  • Antimicrobial (Disc Diffusion Method):
    • Microorganisms: Gram-positive and Gram-negative bacteria.
    • Procedure: Bacteria are spread on agar plates. Filter paper discs impregnated with the test compound are placed on the agar. After incubation, the diameter of the inhibition zone around the disc is measured.
Protocol 2: Photophysical Characterization for Optoelectronics [2] [3]

This set of protocols characterizes the optical and electronic properties of materials for device applications.

  • UV-Vis and Photoluminescence (PL) Spectroscopy:
    • Sample Prep: Measurements are taken for both dilute solutions and solid thin films spin-coated onto quartz substrates.
    • Procedure: Absorption and emission spectra are recorded. The photoluminescence quantum yield (PLQY) is determined using an integrating sphere.
  • Time-Resolved Spectroscopies (Singlet Fission Study): [3]
    • Femtosecond/Nanosecond Transient Absorption (TA): A pump laser excites the sample, and a delayed white light probe measures spectral changes over time. This tracks the ultrafast formation and decay of excited states like the correlated triplet pair in singlet fission.
    • Triplet Sensitization: A separate molecule with known high triplet yield is used as a "sensitizer." After photoexcitation, triplets are transferred to the sample molecule via energy transfer, allowing for the measurement of its triplet energy and triplet absorption spectrum.
Protocol 3: OLED Fabrication and Characterization [2]

This protocol describes the creation and testing of a basic OLED device.

  • Device Fabrication:
    • Substrate Cleaning: ITO-coated glass substrates are cleaned and treated with oxygen plasma.
    • Layer Deposition: Organic layers (hole-transport, emission, electron-transport) are sequentially deposited onto the ITO anode using thermal vacuum evaporation. The fluorene derivative is typically used in the emission layer.
    • Cathode Deposition: A metal cathode (e.g., aluminum) is evaporated on top.
  • Device Characterization:
    • Procedure: The current-voltage-luminance characteristics of the sealed devices are measured. Key parameters such as efficiency, luminance, and color coordinates are determined.

Research Workflow & Structure-Activity Relationships

The following diagram maps the logical workflow for the computational and experimental studies discussed, illustrating how molecular design connects to final application performance.

workflow Start Molecular Design of Fluorene Core CompMethods Computational Methods Start->CompMethods Define Structure ExpValidation Experimental Validation CompMethods->ExpValidation Predict Properties PropAnalysis Property Analysis ExpValidation->PropAnalysis Validate & Refine PropAnalysis->Start Feedback for Design Optimization AppPerformance Application Performance PropAnalysis->AppPerformance Determine Suitability

Key structure-property relationships from the research include:

  • Side Chain Engineering: Adding alkoxy electron-donating groups raises the HOMO energy level, affecting ionization potential and charge transport [2].
  • Push-Pull Character: Introducing strong electron-withdrawing groups creates intramolecular charge transfer that can enable high-energy triplet states via singlet fission, boosting potential for photovoltaic applications [3].
  • Conjugation Extension: Adding substituents via ethynyl linkages extends π-conjugation, leading to red-shifted absorption/emission and tuning of optical band gaps for specific light-emitting applications [2].

Key Research Implications

  • For Drug Development: Computational studies can pre-screen fluorene derivatives for low HOMO-LUMO gaps correlated with cytotoxicity, prioritizing candidates for costly bioassays [1].
  • For Materials Science: Predicting intrinsic bipolar charge transport challenges traditional p/n-type classification in organic semiconductors, guiding design of more efficient OLED and solar cell materials [4].
  • Cross-Disciplinary Potential: Molecular designs optimized for high triplet energy in singlet fission may also exhibit useful properties in photodynamic therapy or photocatalysis [3].

References

performance BBF OLEDs versus commercial materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to OLED Materials

Organic Light-Emitting Diodes (OLEDs) are a display and lighting technology that operates via electroluminescence from an organic compound layer situated between two electrodes [1]. The core of OLED performance lies in the sophisticated, multi-layered architecture of the emissive unit. Key functional layers include [2] [3]:

  • Emitting Layer (EML): Where light is produced through the recombination of electrons and holes.
  • Hole Transport Layer (HTL): Facilitates the movement of positive charges towards the EML.
  • Electron Transport Layer (ETL): Facilitates the movement of negative charges towards the EML.

The term "BBF OLEDs" in the available literature refers to a class of blue phosphorescent OLEDs that utilize specific host and emissive materials to achieve high efficiency and stability, addressing one of the most significant challenges in OLED technology: creating a stable and efficient blue emitter [2] [4].

Performance Comparison: BBF OLEDs vs. Commercial Materials

The tables below summarize key performance metrics and material characteristics for BBF OLEDs and other commercial alternatives, based on data from research and industry reports.

  • Electro-Optical Performance Metrics
Performance Parameter BBF OLEDs (Blue PHOLEDs) Commercial Blue Fluorescent OLEDs Key Commercial Alternatives (e.g., TADF, Hybrid)
External Quantum Efficiency (EQE) Up to 31.62% [3] Typically below 10% [1] Up to ~20% (TADF, research phase) [3]
Photoluminescence Quantum Yield (PLQY) Up to 98% [3] Not Specifically Reported Varies by material system
Efficiency Roll-off (Retention at high luminance) Retains 20.58% of EQE [3] Moderate to high roll-off Varies; a key focus of R&D
Operational Lifetime (LT95, estimated) Mass launch expected H2 2025 [4] Shorter due to lower efficiency Improving through tandem stack designs [4]
Key Differentiator High efficiency from triplet harvesting [1] Mature, lower-cost manufacturing Potential for high efficiency without heavy metals
  • Material and Market Characteristics
Characteristic BBF OLEDs (Blue PHOLEDs) Commercial Blue Fluorescent OLEDs Key Commercial Alternatives
Material System Phosphorescent Emitters (Iridium/Platinum complexes) [2] Fluorescent Emitters Thermally Activated Delayed Fluorescence (TADF), Printable Organics [3]
Market Penetration Emerging (Volume launch imminent) [4] Historically dominant, now being phased out in premium tiers [4] TADF is in R&D/early adoption; ~31% of new material projects [3]
Patent & Royalty Landscape Subject to strong IP by Universal Display Corp. (UDC), increasing royalty burden [4] Less restricted Companies are exploring avenues to circumvent dominant IP
Primary Application Target High-end smartphones, foldables, and TVs for superior power efficiency [4] [3] Cost-sensitive, lower-tier displays Flexible displays, cost-effective solutions [3]

Experimental Protocols for Performance Evaluation

To ensure the reliability and reproducibility of the data presented in the comparison tables, the following standardized experimental protocols are used for evaluating OLED materials.

  • Cyclic Voltammetry (CV) for HOMO/LUMO Levels

    • Objective: To determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of an organic material.
    • Procedure: The material is dissolved in an aprotic solvent with a supporting electrolyte. A three-electrode setup (working, reference, and counter electrode) is used to sweep the applied voltage. The oxidation potential is used to calculate the HOMO level ((E_{HOMO} = -e(E_{ox} + 4.6)) eV), and the reduction potential is used for the LUMO level [2].
    • Data Utilization: This method provides the HOMO/LUMO levels and energy gap values in the performance comparison table. It is crucial for ensuring proper energy level alignment between layers in a device [2].
  • Computational Analysis (Density Functional Theory - DFT)

    • Objective: To predict molecular geometries, orbital energies, and reorganization energies computationally before synthesis.
    • Procedure: Quantum chemical calculations are performed using software packages like NWChem. Geometry optimization and time-dependent DFT analysis are conducted at levels such as B3LYP/6-31G* to estimate triplet energies and reorganization energies [2].
    • Data Utilization: DFT calculations provide initial estimates for triplet energies (T~1~) and predict reorganization energy (λ), which correlates with charge carrier mobility. This guides the down-selection of candidate molecules for synthesis [2].
  • Device Fabrication and Electroluminescence Testing

    • Objective: To measure the final electro-optical performance of the material in a functional OLED device.
    • Procedure: Materials are deposited via thermal evaporation or solution processing onto patterned ITO glass substrates in a multilayer stack (e.g., Anode/HTL/EML/ETL/Cathode). The completed devices are encapsulated to prevent moisture ingress. A source measure unit and a calibrated photodiode are used to record current-voltage-luminance characteristics. A spectrometer measures the electroluminescence spectrum [2] [5].
    • Data Utilization: This protocol directly provides the External Quantum Efficiency (EQE), efficiency roll-off, and operational lifetime data presented in the performance tables.

The following diagram illustrates the logical workflow of this multi-stage evaluation process.

G Start Start: Material Evaluation Comp Computational Screening (DFT Calculation) Start->Comp Synth Synthesis and Purification Comp->Synth  Promising  Candidates CV Electrochemical Analysis (Cyclic Voltammetry) Fab Device Fabrication (Layer Deposition) CV->Fab  Confirmed HOMO/LUMO Synth->CV Test Electro-Optical Testing (EQE, Lifetime) Fab->Test End Performance Data Output Test->End

Market and Innovation Landscape

The competitive landscape and technological roadmaps are critical for understanding the position of BBF OLEDs.

  • Market Dynamics and Key Players: The OLED materials market is projected to grow from USD 3.25 billion in 2025 to USD 27.24 billion by 2034 (CAGR 26.66%), with the emitting layer (EML) segment leading this growth [3]. Key players include Universal Display Corporation, Samsung SDI, Merck, and LG Chem, who focus on product launches and collaborations [3]. UDC's strong IP on phosphorescent emitters creates a significant royalty burden, influencing the bill of materials cost for all phosphorescent OLEDs, including BBFs [4].
  • Innovation and Investment Focus: A major trend is the shift toward flexible displays, with over 44% of newly developed OLED materials targeting flexible applications [3]. This drives R&D in thin-film encapsulation (TFE) to protect sensitive organic layers from moisture, requiring water vapor transmission rates below 10⁻⁶ g/m²/day [5]. Concurrently, there is strong investment in next-generation emitter technologies like TADF and solution-processable materials, which aim to offer high efficiency with potentially lower manufacturing costs and less IP friction [3].

The relationships between key market forces and material properties are complex, as shown in the following diagram.

G cluster_market Market Drivers & Restraints cluster_tech Resulting Technical Requirements MarketForces Market Forces TechReq Material & Process Requirements filled filled rounded rounded , fillcolor= , fillcolor= A Demand for Foldables (Flexible OLEDs) E Advanced Thin-Film Encapsulation (TFE) A->E B Cost Pressure from Mini-LED LCDs D Need for High EQE and Low Roll-off B->D C IP Royalty Burden on PHOLEDs F Development of Alternative Emitters (TADF) C->F

Conclusion and Outlook

However, their market adoption is tempered by challenges related to operational lifetime and the patent landscape [4]. The long-term evolution of the blue emitter market will likely involve competition and potential coexistence between established phosphorescent systems (like BBF OLEDs) and emerging technologies such as TADF, which aims to achieve similar efficiencies without scarce metal complexes [3].

For researchers, the critical development focus remains on stabilizing blue PHOLED lifetimes, scaling advanced manufacturing processes like mask-free deposition to improve yields and reduce costs, and continuing the innovative search for next-generation emitter materials that can circumvent existing IP constraints [4] [3].

References

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Dates

Last modified: 08-18-2023

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